Product packaging for Antibacterial agent 105(Cat. No.:)

Antibacterial agent 105

Cat. No.: B12397818
M. Wt: 299.24 g/mol
InChI Key: RIEAJTBBEGOEKG-UHFFFAOYSA-N
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Description

Antibacterial agent 105 is a useful research compound. Its molecular formula is C14H9N3O5 and its molecular weight is 299.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3O5 B12397818 Antibacterial agent 105

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9N3O5

Molecular Weight

299.24 g/mol

IUPAC Name

1-methyl-6-nitro-4-oxo-1,10-phenanthroline-3-carboxylic acid

InChI

InChI=1S/C14H9N3O5/c1-16-6-9(14(19)20)13(18)8-5-10(17(21)22)7-3-2-4-15-11(7)12(8)16/h2-6H,1H3,(H,19,20)

InChI Key

RIEAJTBBEGOEKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C3C=CC=NC3=C21)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 105 (DuP 105)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 105, scientifically known as (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone and designated as DuP 105, is a member of the oxazolidinone class of synthetic antibiotics. This class of antimicrobial agents is significant for its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase. This mode of action provides an advantage against bacterial strains that have developed resistance to other antibiotic classes that target cell wall synthesis or other later stages of protein synthesis. DuP 105 has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial properties of DuP 105, including detailed experimental protocols and data analysis.

Synthesis of this compound (DuP 105)

The synthesis of DuP 105 involves a multi-step process, beginning with the preparation of a key intermediate, N-(4-(methylthio)phenyl)acetamide, followed by the construction of the oxazolidinone ring and subsequent functional group manipulations. While a precise, publicly available, step-by-step protocol for DuP 105 is not detailed in a single source, the general synthetic strategies for similar oxazolidinones, such as Linezolid, provide a robust framework for its synthesis. The following represents a plausible synthetic route based on established oxazolidinone chemistry.

Logical Synthesis Workflow:

Synthesis_Workflow A 4-(Methylthio)aniline B N-(4-(methylthio)phenyl)acetamide A->B Acetylation C N-(3-fluoro-4-(methylthio)phenyl)acetamide B->C Fluorination D (R)-N-((3-(4-(methylthio)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide C->D Cyclization with (R)-glycidyl butyrate E (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone (DuP 105) D->E Oxidation

Caption: Plausible synthetic workflow for DuP 105.

Experimental Protocol: Synthesis

Step 1: Acetylation of 4-(Methylthio)aniline

  • To a solution of 4-(methylthio)aniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(methylthio)phenyl)acetamide.

Step 2: Fluorination

  • The introduction of a fluorine atom at the 3-position of the phenyl ring can be achieved using an electrophilic fluorinating agent such as Selectfluor®.

  • Dissolve N-(4-(methylthio)phenyl)acetamide in a suitable solvent (e.g., acetonitrile) and add the fluorinating agent portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction and work up to isolate N-(3-fluoro-4-(methylthio)phenyl)acetamide.

Step 3: Oxazolidinone Ring Formation

  • Deprotonate the acetamide nitrogen of N-(3-fluoro-4-(methylthio)phenyl)acetamide using a strong base like n-butyllithium in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C).

  • Add (R)-glycidyl butyrate to the resulting anion. This will open the epoxide and form the initial skeleton of the oxazolidinone.

  • The resulting intermediate is then cyclized, often by heating, to form the 2-oxazolidinone ring.

  • Purify the product, (R)-N-((3-(4-(methylthio)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, by column chromatography.

Step 4: Oxidation of the Sulfide

  • Dissolve the sulfide intermediate in a suitable solvent like methanol or acetic acid.

  • Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), in a controlled manner at 0 °C to oxidize the methylthio group to a methylsulfinyl group. Stoichiometric control is crucial to avoid over-oxidation to the sulfone.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench any excess oxidizing agent and perform an aqueous workup to isolate the final product, (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone (DuP 105).

  • Purify the product by recrystallization or column chromatography.

Characterization of this compound (DuP 105)

The structural confirmation and purity assessment of the synthesized DuP 105 are performed using a combination of spectroscopic techniques.

Table 1: Spectroscopic Characterization Data for DuP 105 (Predicted)

TechniqueExpected Observations
¹H NMR Aromatic protons (phenyl ring), methyl protons (sulfinyl and acetamido groups), methylene and methine protons (oxazolidinone ring). Chemical shifts and coupling constants will be consistent with the assigned structure.
¹³C NMR Carbonyl carbons (amide and oxazolidinone), aromatic carbons, methyl carbons, and carbons of the oxazolidinone ring.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and oxazolidinone), S=O stretching (sulfoxide), and C-O stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of DuP 105 (C₁₃H₁₆N₂O₄S, MW: 296.34 g/mol ), along with characteristic fragmentation patterns.

Experimental Protocol: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of purified DuP 105 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of DuP 105 as a KBr pellet or a thin film.

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Identify the characteristic functional group frequencies.

  • Mass Spectrometry (MS):

    • Introduce a solution of DuP 105 into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern for further structural confirmation.

Antibacterial Activity of DuP 105

DuP 105 has demonstrated in vitro activity primarily against Gram-positive bacteria. The potency of an antibacterial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antibacterial Activity of DuP 105 (MIC₉₀ in µg/mL)

Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Staphylococcal isolates4 - 16
Group D streptococci16
Bacteroides fragilis isolates16

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of DuP 105 in Mueller-Hinton Broth (MHB) C Inoculate microtiter plate wells containing DuP 105 dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of DuP 105 in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the DuP 105 stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth of the organism as detected by the unaided eye.

Mechanism of Action

The primary mechanism of action of oxazolidinones, including DuP 105, is the inhibition of bacterial protein synthesis. Unlike many other protein synthesis inhibitors that act on the elongation phase, oxazolidinones prevent the formation of the initiation complex, which is a crucial early step in translation.

Signaling Pathway Diagram:

Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribo_50S 50S ribosomal subunit initiation_complex 70S Initiation Complex ribo_50S->initiation_complex ribo_30S 30S ribosomal subunit ribo_30S->initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->initiation_complex mRNA mRNA mRNA->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Proceeds DuP105 DuP 105 DuP105->ribo_50S Binds to P-site on 50S subunit DuP105->initiation_complex Inhibits formation

Caption: Mechanism of action of DuP 105.

DuP 105 binds to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the functional 70S initiation complex. Consequently, the synthesis of bacterial proteins is halted at its very beginning.

Conclusion

This compound (DuP 105) is a promising oxazolidinone with significant activity against clinically relevant Gram-positive pathogens. The synthetic pathways, while not explicitly detailed for this specific molecule in single publications, can be reliably inferred from the broader oxazolidinone literature. Its characterization relies on standard spectroscopic methods, and its antibacterial efficacy is determined through well-established protocols like broth microdilution. The unique mechanism of action, inhibiting the initiation of protein synthesis, makes DuP 105 and other oxazolidinones valuable tools in the fight against antibiotic resistance. This guide provides a foundational understanding for researchers and developers working with this important class of antibacterial agents.

The Discovery of DuP 105: A New Class of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of DuP 105, a pioneering member of the oxazolidinone class of antibacterial agents. DuP 105, along with its structural analog DuP 721, represented a significant breakthrough in antibacterial research as a novel synthetic class of compounds with a unique mechanism of action. This document details the in vitro antibacterial activity of DuP 105 against a range of clinically important Gram-positive pathogens, outlines the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows. The emergence of DuP 105 paved the way for the development of linezolid, the first oxazolidinone antibiotic to be approved for clinical use.

Introduction

The late 1980s marked a pivotal moment in the search for new antibacterial agents with the discovery of the oxazolidinones, a completely new synthetic class of compounds.[1][2] Among the first representatives of this class were DuP 105 and DuP 721, developed by E.I. du Pont de Nemours & Company.[1] These compounds were identified through systematic screening of novel chemical entities for antibacterial properties.[3] What distinguished the oxazolidinones was their unique chemical structure, unrelated to any existing antimicrobial agents, and their novel mechanism of action.[3][4] DuP 105, a methylsulfinyl derivative, and its p-acetylphenyl analog, DuP 721, demonstrated a promising spectrum of activity, primarily against Gram-positive bacteria, including strains resistant to established antibiotics like β-lactams and macrolides.[5][6]

In Vitro Antibacterial Activity of DuP 105

The antibacterial efficacy of DuP 105 was established through extensive in vitro testing against a variety of Gram-positive bacteria. The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The data presented below is a summary of MIC values for DuP 105 against several key pathogens.

Minimum Inhibitory Concentration (MIC) Data

The in vitro activity of DuP 105 was determined using standardized agar dilution and broth microdilution methods. The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for DuP 105 against various bacterial species.

Table 1: In Vitro Activity of DuP 105 against Staphylococci

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus4.0 - 8.04.0 - 16
Staphylococcus epidermidis4.04.0 - 16
Methicillin-Resistant Staphylococcus aureus (MRSA)4.04.0

Data compiled from multiple sources.[5][7][8][9]

Table 2: In Vitro Activity of DuP 105 against Streptococci

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)
Beta-hemolytic streptococci8.016
Streptococcus pneumoniae (penicillin-resistant)4.04.0
Viridans group streptococci4.04.0
Group D streptococci (Enterococcus spp.)8.016

Data compiled from multiple sources.[5][7]

Table 3: In Vitro Activity of DuP 105 against Other Gram-Positive Organisms

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)
Listeria monocytogenes4.08.0
Corynebacterium group JK2.04.0

Data compiled from multiple sources.[10]

Table 4: In Vitro Activity of DuP 105 against Anaerobic Bacteria

Organism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis1616
Anaerobic cocci4.08.0
Clostridium spp. (including C. difficile)4.08.0

Data compiled from multiple sources.[5][10]

Mechanism of Action: Inhibition of Protein Synthesis

A key discovery was that DuP 105 exerts its antibacterial effect through the inhibition of bacterial protein synthesis.[3][4] This mechanism is distinct from many other classes of antibiotics, and crucially, DuP 105 does not act on cell wall biosynthesis.[11]

Ribosomal Target

Studies have shown that oxazolidinones, including DuP 105, bind to the 50S ribosomal subunit.[12] This binding occurs at the peptidyltransferase center (PTC), a critical site for peptide bond formation. The binding of DuP 105 to the P-site of the 50S subunit interferes with the proper positioning of tRNA molecules, thereby inhibiting the initiation of protein synthesis.[12] This unique binding site and mechanism explain the lack of cross-resistance with other protein synthesis inhibitors.

G Mechanism of Action of DuP 105 cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Initiation Protein Synthesis Initiation 50S_subunit->Protein_Synthesis_Initiation Inhibits 30S_subunit 30S Subunit DuP_105 DuP 105 DuP_105->50S_subunit Binds to P-site Peptide_Bond_Formation Peptide Bond Formation Protein_Synthesis_Initiation->Peptide_Bond_Formation Bacterial_Growth Bacterial Growth Protein_Synthesis_Initiation->Bacterial_Growth Peptide_Bond_Formation->Bacterial_Growth

Mechanism of action of DuP 105 on the bacterial ribosome.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of DuP 105.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of DuP 105 was determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Plates:

    • A stock solution of DuP 105 is prepared in a suitable solvent.

    • Serial twofold dilutions of the stock solution are made.

    • Each dilution is incorporated into molten Mueller-Hinton agar at 45-50°C.

    • The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • Bacterial isolates are grown overnight on an appropriate agar medium.

    • Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • The standardized bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation:

    • Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is read as the lowest concentration of DuP 105 that completely inhibits the visible growth of the organism.

G Workflow for MIC Determination (Agar Dilution) Start Start Prepare_Antibiotic_Plates Prepare Serial Dilutions of DuP 105 in Agar Start->Prepare_Antibiotic_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Antibiotic_Plates->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 16-20h Inoculate_Plates->Incubate_Plates Read_Results Read MIC as Lowest Concentration with No Growth Incubate_Plates->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Protein Synthesis Inhibition Assay

The effect of DuP 105 on protein synthesis was assessed using a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract:

    • A bacterial cell-free extract containing ribosomes, tRNAs, and necessary enzymes for translation is prepared. This is typically derived from Escherichia coli or the test organism.

  • Assay Mixture Preparation:

    • The reaction mixture contains the cell-free extract, a messenger RNA (mRNA) template (e.g., polyuridylic acid), an energy source (ATP and GTP), and a mixture of amino acids, including a radiolabeled amino acid (e.g., [¹⁴C]-phenylalanine).

  • Inhibition Assay:

    • Varying concentrations of DuP 105 are added to the assay mixtures. A control reaction with no inhibitor is also run.

    • The reactions are incubated at 37°C to allow for protein synthesis.

  • Measurement of Protein Synthesis:

    • The reaction is stopped, and the newly synthesized proteins are precipitated using an acid (e.g., trichloroacetic acid).

    • The precipitated, radiolabeled protein is collected on a filter, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The inhibition of protein synthesis is calculated as the percentage reduction in the incorporation of the radiolabeled amino acid in the presence of DuP 105 compared to the control.

In Vivo Efficacy

DuP 105 demonstrated protective effects in mouse models of bacterial infection. When administered orally or parenterally, DuP 105 was effective against systemic infections caused by Staphylococcus aureus and Streptococcus pneumoniae. The 50% effective dose (ED50) for DuP 105 in these models ranged from 9 to 23 mg/kg.[5]

Conclusion

The discovery of DuP 105 as a first-in-class oxazolidinone antibacterial agent was a landmark achievement in antimicrobial research. Its novel structure, unique mechanism of action targeting bacterial protein synthesis, and efficacy against resistant Gram-positive pathogens opened a new chapter in the fight against bacterial infections. The foundational research on DuP 105 and its analogs directly led to the development of linezolid, a clinically vital antibiotic for treating serious Gram-positive infections. This technical guide summarizes the key data and methodologies that established DuP 105 as a pioneering antibacterial compound, providing valuable insights for researchers and drug development professionals in the ongoing quest for novel antimicrobial therapies.

References

The Dichotomy of DuP 105: A Technical Guide to its Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105, a member of the oxazolidinone class of synthetic antimicrobial agents, exhibits potent activity primarily against Gram-positive bacteria.[1][2] Its unique mechanism of action, targeting an early step in bacterial protein synthesis, distinguishes it from many other antibiotic classes.[3] This technical guide provides an in-depth analysis of the bacteriostatic versus bactericidal properties of DuP 105, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.

The distinction between bacteriostatic and bactericidal activity is crucial in the clinical application of antibiotics. While bactericidal agents actively kill bacteria, bacteriostatic agents inhibit their growth and replication, relying on the host's immune system to clear the infection.[4] The activity of an antibiotic can be concentration-dependent and may vary between different bacterial species.[4] Generally, an agent is considered bactericidal if the minimum bactericidal concentration (MBC) is no more than four times the minimum inhibitory concentration (MIC).[5]

Quantitative Data: In Vitro Activity of DuP 105

The in vitro activity of DuP 105 has been evaluated against a range of clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for DuP 105 against various bacterial species.

Table 1: MIC of DuP 105 Against Staphylococcus Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)4.0 - 8.04.0 - 16
Staphylococcus aureus (Methicillin-resistant)4.0 - 8.04.0 - 16
Staphylococcus epidermidis4.04.0
Staphylococcus saprophyticus4.0 - 8.08.0 - 16

Data compiled from multiple sources.[1][3][6][7]

Table 2: MIC of DuP 105 Against Streptococcus and Enterococcus Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pyogenes (Group A)4.0 - 8.08.0
Streptococcus agalactiae (Group B)4.0 - 8.08.0
Streptococcus pneumoniae4.04.0
Viridans group streptococci4.08.0
Enterococcus faecalis8.016
Enterococcus faecium8.016

Data compiled from multiple sources.[1][3][6]

Bacteriostatic vs. Bactericidal Activity

Studies have consistently shown that DuP 105 exhibits a predominantly bacteriostatic effect against staphylococci and enterococci.[3][6] However, against certain streptococcal species, a bactericidal effect has been observed.[8] This highlights the species-dependent nature of its activity. The determination of bacteriostatic versus bactericidal activity is typically performed using time-kill assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of DuP 105. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • DuP 105 stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of DuP 105 Dilutions: A serial two-fold dilution of DuP 105 is prepared in CAMHB in the microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of DuP 105 at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from each well showing no visible growth in the MIC assay.

  • The aliquot is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • The plates are incubated at 35°C for 18-24 hours.

  • The MBC is the lowest concentration of DuP 105 that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity over time.

Materials:

  • Flasks containing CAMHB with varying concentrations of DuP 105 (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Bacterial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: The standardized inoculum is added to flasks containing pre-warmed CAMHB with the desired concentrations of DuP 105. A growth control flask without the antibiotic is also included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.

  • Viable Cell Count: The aliquots are serially diluted in sterile saline, and a specific volume is plated onto agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours at 35°C, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is typically defined as a <3-log₁₀ reduction in CFU/mL.

Visualizations

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_dilutions Prepare Serial Dilutions of DuP 105 in Broth inoculate_wells Inoculate Microtiter Plate Wells prep_dilutions->inoculate_wells prep_inoculum_mic Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum_mic->inoculate_wells incubate_mic Incubate at 35°C for 16-20 hours inoculate_wells->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From wells with no growth incubate_mbc Incubate Agar Plates at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time-Kill Assay Experimental Workflow

Time_Kill_Workflow cluster_sampling Time-Point Sampling prep_inoculum_tk Prepare Standardized Bacterial Inoculum inoculate_flasks Inoculate Flasks with Bacterial Suspension prep_inoculum_tk->inoculate_flasks prep_flasks Prepare Flasks with Broth + DuP 105 Concentrations (e.g., 0x, 1x, 2x, 4x MIC) prep_flasks->inoculate_flasks incubate_tk Incubate with Shaking at 37°C inoculate_flasks->incubate_tk sample_t0 T=0h sample_t2 T=2h sample_t4 T=4h sample_t24 T=24h serial_dilute Perform Serial Dilutions sample_t0->serial_dilute sample_t2->serial_dilute sample_t4->serial_dilute sample_t24->serial_dilute plate_samples Plate Dilutions onto Agar serial_dilute->plate_samples incubate_plates Incubate Plates at 35°C for 18-24h plate_samples->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Time-kill assay experimental workflow.

Mechanism of Action: Inhibition of Protein Synthesis

DuP 105 exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[3] Unlike many other protein synthesis inhibitors, oxazolidinones act at a very early stage of translation. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial step for the commencement of protein synthesis. This mechanism is distinct from that of other antibiotic classes that target the ribosome, which may contribute to its lack of cross-resistance with other agents.[3]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome ribo_30S 30S Subunit initiation_complex 70S Initiation Complex ribo_30S->initiation_complex ribo_50S 50S Subunit ribo_50S->initiation_complex no_protein No Protein Synthesis ribo_50S->no_protein Prevents formation of initiation complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis mrna mRNA mrna->ribo_30S trna fMet-tRNA trna->ribo_30S dup105 DuP 105 dup105->ribo_50S Binds to 50S subunit

Caption: Inhibition of protein synthesis by DuP 105.

Conclusion

DuP 105 is a valuable oxazolidinone antimicrobial with a well-defined mechanism of action against Gram-positive bacteria. Its activity is predominantly bacteriostatic, particularly against staphylococci and enterococci, although bactericidal effects have been noted against streptococci. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals. The clear delineation of its bacteriostatic and bactericidal properties is essential for guiding its potential therapeutic applications and for the design of future studies.

References

Initial Screening of Antibacterial Agent 105 Against Priority Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro screening of Antibacterial Agent 105, an oxazolidinone class antimicrobial. The document details its activity spectrum against a panel of priority bacterial pathogens as designated by the World Health Organization (WHO). It includes a summary of its potency, detailed experimental protocols for susceptibility testing, and an illustration of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rise of antimicrobial resistance (AMR) constitutes a significant global health threat, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. The World Health Organization has prioritized a list of bacterial pathogens for which new antibiotics are critically needed.[1] this compound, identified as the oxazolidinone (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone (also known as DuP 105), represents a synthetic compound from a class of protein synthesis inhibitors.[2] Unlike many other antibiotic classes that target cell wall synthesis, oxazolidinones possess a unique mechanism of action, making them promising candidates against multidrug-resistant Gram-positive bacteria.[2] This document outlines the initial antibacterial profiling of Agent 105 against key priority pathogens.

Data Presentation: In Vitro Antibacterial Activity of Agent 105

The in vitro activity of this compound was evaluated against a panel of WHO priority pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Pathogen (WHO Priority Level)Resistance ProfileMIC90 (µg/mL) of Agent 105
CRITICAL
Acinetobacter baumanniiCarbapenem-resistant>100
Pseudomonas aeruginosaCarbapenem-resistant>100
EnterobacteriaceaeCarbapenem-resistant, ESBL-producing>100
HIGH
Enterococcus faeciumVancomycin-resistant16
Staphylococcus aureusMethicillin-resistant (MRSA)4
MEDIUM
Streptococcus pneumoniaePenicillin-non-susceptible4

Data compiled from published in vitro studies.

Experimental Protocols

The determination of the in vitro antibacterial activity of Agent 105 is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[3][4]

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[5][6][7]

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a calculated volume of the stock solution to the molten MHA before pouring it into the petri dishes. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates using an inoculator. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Oxazolidinones

The oxazolidinone class of antibiotics, including Agent 105, inhibits bacterial protein synthesis at a very early stage.[8][9] They bind to the 50S ribosomal subunit and interfere with the formation of the 70S initiation complex, which is essential for the commencement of protein translation.[8][9] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

Oxazolidinone Mechanism of Action cluster_prevention Inhibition by Agent 105 cluster_translation Bacterial Protein Synthesis Initiation Agent_105 This compound (Oxazolidinone) 50S_subunit 50S Ribosomal Subunit Agent_105->50S_subunit Binds to P-site on 23S rRNA 70S_Initiation_Complex Functional 70S Initiation Complex 50S_subunit->70S_Initiation_Complex Prevents Joining 30S_subunit 30S Ribosomal Subunit Initiation_Complex_30S 30S Initiation Complex 30S_subunit->Initiation_Complex_30S mRNA mRNA mRNA->Initiation_Complex_30S fMet_tRNA Initiator fMet-tRNA fMet_tRNA->Initiation_Complex_30S Initiation_Complex_30S->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

MIC Determination Workflow Start Start: Obtain Pure Bacterial Culture Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Standardized Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-Well Plates with Serial Dilutions of Agent 105 Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (35°C for 16-20h) Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: General workflow for MIC determination.

Conclusion

The initial in vitro screening of this compound (DuP 105) demonstrates focused activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. Its lack of activity against the tested Gram-negative bacteria is consistent with the known spectrum of early oxazolidinones. The unique mechanism of action, involving the inhibition of protein synthesis initiation, makes it a subject of interest for further investigation, particularly in the context of multidrug-resistant Gram-positive infections. The provided experimental protocols offer a standardized approach for the continued evaluation of this and other novel antimicrobial candidates.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for DuP 105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105 is a synthetic antimicrobial agent belonging to the oxazolidinone class.[1][2] Oxazolidinones are known for their activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains.[3][4][5] The mechanism of action of DuP 105 and other oxazolidinones involves the inhibition of bacterial protein synthesis at an early stage, specifically by preventing the formation of the initiation complex on the ribosome.[6][7][8][9] This unique mechanism results in a low potential for cross-resistance with other classes of antibiotics.[6]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of DuP 105 against susceptible bacterial strains using the broth microdilution and agar dilution methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[10][11] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.

Chemical Properties of DuP 105

PropertyValue
IUPAC Name(S)-N-({3-[4-(Methylsulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Chemical FormulaC13H16N2O4S
Molecular Weight296.34 g/mol
CAS Number96800-41-8

(Data sourced from:[12][13])

Mechanism of Action: Inhibition of Protein Synthesis

DuP 105, as an oxazolidinone, targets the bacterial ribosome, a key component in protein synthesis. It binds to the 50S ribosomal subunit and inhibits the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[5][7] This prevents the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome, thereby halting the production of essential bacterial proteins and leading to a bacteriostatic effect.[6][7]

cluster_initiation Bacterial Protein Synthesis Initiation cluster_inhibition Inhibition by DuP 105 30S_subunit 30S Ribosomal Subunit mRNA mRNA 30S_subunit->mRNA binds IFs Initiation Factors (IF1, IF2, IF3) mRNA->IFs associates with fMet_tRNA fMet-tRNA IFs->fMet_tRNA recruits 50S_subunit 50S Ribosomal Subunit fMet_tRNA->50S_subunit joins to form pre-initiation complex 70S_IC 70S Initiation Complex 50S_subunit->70S_IC forms Protein_Synthesis Protein Synthesis Elongation 70S_IC->Protein_Synthesis DuP_105 DuP 105 50S_subunit_target Binds to 50S Subunit DuP_105->50S_subunit_target Inhibition Inhibition of 70S Initiation Complex Formation 50S_subunit_target->Inhibition

Caption: Mechanism of action of DuP 105.

Data Presentation: In Vitro Activity of DuP 105

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of DuP 105 required to inhibit the growth of 90% of isolates (MIC90) for various bacterial species, as reported in the literature.

Bacterial SpeciesMIC90 (µg/mL)Reference(s)
Staphylococcus aureus (including methicillin-resistant)4 - 16[1][3]
Staphylococcus epidermidis4[3][14]
Streptococcus spp. (viridans group)-[3]
Enterococcus faecalis16[1]
Enterococcus faecium-[14]
Listeria monocytogenes-[3]
Corynebacterium group JK-[3]
Anaerobic cocci-[3]
Clostridium spp. (including C. difficile)-[3]
Bacteroides fragilis16[1]

Note: DuP 105 is generally not active against members of the family Enterobacteriaceae or Pseudomonas aeruginosa.[3]

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure accuracy and reproducibility.[15][16][17][18][19]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.[3][20]

Materials:

  • DuP 105 powder

  • Appropriate solvent for DuP 105 (e.g., dimethyl sulfoxide - DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Reagent reservoirs

Procedure:

  • Preparation of DuP 105 Stock Solution:

    • Accurately weigh a sufficient amount of DuP 105 powder.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to the desired starting concentration for the serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting DuP 105 working solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of DuP 105 at which there is no visible growth.

start Start prep_dup Prepare DuP 105 Stock and Working Solutions start->prep_dup prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions in 96-Well Plate prep_dup->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[3][14]

Materials:

  • DuP 105 powder

  • Appropriate solvent for DuP 105

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of DuP 105 Stock Solution:

    • Prepare a stock solution of DuP 105 as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes, each containing a specific volume of molten MHA (kept at 45-50°C).

    • Add the appropriate volume of the DuP 105 working solution to each tube to achieve the desired final concentrations in the agar (accounting for the dilution in agar).

    • Mix each tube thoroughly and pour the contents into sterile petri dishes.

    • Allow the agar to solidify completely.

    • Include a control plate with no DuP 105.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth. A single colony or a faint haze should be disregarded.

start Start prep_dup Prepare DuP 105 Stock Solution start->prep_dup prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_agar Prepare Agar Plates with Serial Dilutions of DuP 105 prep_dup->prep_agar inoculate Spot Inoculate Agar Plates prep_agar->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Agar dilution workflow.

Quality Control

For both methods, it is essential to include CLSI-recommended quality control strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) in each run to ensure the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.

Conclusion

The broth microdilution and agar dilution methods are standard and reliable procedures for determining the in vitro activity of DuP 105. Adherence to these detailed protocols and the inclusion of appropriate quality control measures will yield accurate and reproducible MIC data, which is fundamental for the continued research and development of this promising antimicrobial agent.

References

Application Notes and Protocols: In Vitro Antibacterial Assay for Antibacterial Agent 105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 105 is a novel synthetic compound belonging to the oxazolidinone class of antibiotics. Preliminary studies have indicated its potential as an effective antibacterial agent, demonstrating inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis[1]. Unlike beta-lactam antibiotics, this compound does not target cell wall biosynthesis, suggesting a different mechanism of action[2]. These application notes provide detailed protocols for the in vitro evaluation of the antibacterial activity of Agent 105, enabling researchers to assess its efficacy and determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a protocol for the Kirby-Bauer disk diffusion assay is included for assessing bacterial susceptibility.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
Mycobacterium tuberculosis (H37Rv)
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainMBC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
Mycobacterium tuberculosis (H37Rv)
Table 3: Kirby-Bauer Disk Diffusion Assay Results for this compound
Bacterial StrainZone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)

S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on established clinical breakpoint standards.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates[3]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[5][6]

  • Bacterial cultures in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibacterial agent), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[3][8]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[3]

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay determines the lowest concentration of an antibacterial agent required to kill a particular microorganism.[5]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

    • Spot-inoculate the aliquots onto separate, clearly labeled agar plates.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the antibacterial agent that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[9] This is practically determined as the lowest concentration with no visible colony growth on the agar plate.

Kirby-Bauer Disk Diffusion Assay Protocol

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[10][11][12]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

  • Bacterial cultures in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Incubator

Procedure:

  • Prepare Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[11]

  • Apply Antibiotic Disks:

    • Using sterile forceps, place a filter paper disk impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.[13]

    • If testing multiple agents, ensure disks are placed at least 24 mm apart.[13]

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.[11]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using a ruler or caliper.[10]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_results Data Analysis Bacterial_Culture Bacterial Culture (Log Phase) McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard MIC_Assay MIC Assay (Broth Microdilution) McFarland_Standard->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion McFarland_Standard->Disk_Diffusion Agent_Stock This compound Stock Solution Agent_Stock->MIC_Assay Agent_Stock->Disk_Diffusion Impregnate Disks MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Assay MBC Assay (Subculturing) MBC_Value Determine MBC Value MBC_Assay->MBC_Value Zone_of_Inhibition Measure Zone of Inhibition Disk_Diffusion->Zone_of_Inhibition MIC_Value->MBC_Assay

Caption: Overall experimental workflow for in vitro antibacterial assays.

Signaling_Pathway cluster_pathway Hypothetical Mechanism of Action Agent105 This compound (Oxazolidinone) Ribosome Bacterial 50S Ribosomal Subunit Agent105->Ribosome Binds to Initiation_Complex 70S Initiation Complex Formation Agent105->Initiation_Complex Inhibits Ribosome->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for DuP 105 Against Gram-positive Cocci Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105 is a synthetic antibacterial agent belonging to the oxazolidinone class, a group of protein synthesis inhibitors. This class of antibiotics is significant for its activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. DuP 105, a methylsulfinyl derivative, and its analogue DuP 721, have demonstrated efficacy against various strains of staphylococci, streptococci, and enterococci. Notably, there is no cross-resistance observed between oxazolidinones and other existing classes of antibiotics, highlighting their potential as crucial therapeutic agents.[1] The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis at an early stage. They achieve this by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for translation.[2][3][4] This unique mechanism of action makes them effective against pathogens that have developed resistance to other protein synthesis inhibitors.

These application notes provide a summary of the in vitro activity of DuP 105 against key Gram-positive cocci and detailed protocols for its evaluation.

Data Presentation: In Vitro Activity of DuP 105

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of DuP 105 against various Gram-positive cocci. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: MIC of DuP 105 against Staphylococcus Species

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus1008.016.04.0-16.0
Methicillin-resistant Staphylococcus aureus (MRSA)--16.0-
Staphylococcus epidermidis504.04.02.0-8.0
Coagulase-negative staphylococci-4.0-8.04.0-16.0-

Table 2: MIC of DuP 105 against Streptococcus Species

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-resistant)--4.0-
Beta-hemolytic streptococci--2.0-
Viridans streptococci--4.0-

Table 3: MIC of DuP 105 against Enterococcus Species

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterococcus faecalis568.016.04.0-16.0
Enterococcus faecium--4.0-

Signaling Pathway

The antibacterial activity of DuP 105 stems from its ability to inhibit protein synthesis, a fundamental process for bacterial viability.

Mechanism of Action of DuP 105 cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Functional_70S_Ribosome Functional 70S Ribosome Assembly 50S_subunit->Functional_70S_Ribosome Prevents Association 30S_subunit 30S Subunit DuP_105 DuP 105 DuP_105->50S_subunit Binds to P-site Initiation_Complex_Formation Formation of Initiation Complex (fMet-tRNA + mRNA + 30S Subunit) Initiation_Complex_Formation->Functional_70S_Ribosome Protein_Synthesis Protein Synthesis (Translation) Functional_70S_Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth

Caption: DuP 105 inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][5]

Materials:

  • DuP 105 powder

  • Appropriate solvent for DuP 105 (e.g., dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of DuP 105 Stock Solution:

    • Prepare a stock solution of DuP 105 by dissolving the powder in the appropriate solvent to a known high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the DuP 105 stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well.

    • Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative control.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the Gram-positive cocci strain, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to 110 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of DuP 105 at which there is no visible growth. This can be aided by using a plate reader or a manual reading mirror.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)

This protocol describes a general method to assess the inhibitory effect of DuP 105 on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract system.

Materials:

  • DuP 105

  • E. coli S30 cell-free extract kit (containing S30 extract, premix solution, amino acids, and control DNA template e.g., plasmid encoding a reporter protein like luciferase or β-galactosidase)

  • Nuclease-free water

  • Incubator or water bath (37°C)

  • Apparatus for detecting the reporter protein (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase)

Procedure:

  • Reaction Setup:

    • On ice, set up the reaction mixtures in sterile microcentrifuge tubes. A typical reaction mixture includes the S30 extract, premix solution, a mixture of amino acids, and the DNA template encoding the reporter protein.

    • Prepare a series of reactions with varying concentrations of DuP 105. Also, prepare a positive control reaction with no inhibitor and a negative control reaction with no DNA template.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Detection of Protein Synthesis:

    • After incubation, quantify the amount of reporter protein synthesized in each reaction.

    • For a luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.

    • For a β-galactosidase reporter, add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of DuP 105 relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the concentration of DuP 105 to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow Start Start Isolate_Colony Isolate Pure Bacterial Colony Start->Isolate_Colony Prepare_Inoculum Prepare Inoculum (0.5 McFarland Standard) Isolate_Colony->Prepare_Inoculum Inoculate_Plate Inoculate Microdilution Plate Prepare_Inoculum->Inoculate_Plate Prepare_MIC_Plate Prepare Broth Microdilution Plate with Serial Dilutions of DuP 105 Prepare_MIC_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Read_Results->Interpret_Results End End Interpret_Results->End

Caption: A generalized workflow for determining the MIC of DuP 105.

References

Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Antibacterial Agent 105, a phenanthrolinic analog of quinolones, on eukaryotic cells. The selection of appropriate assays is crucial for evaluating the safety profile of this potential therapeutic agent.[1][2][3][4] This document outlines three standard and complementary assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to quantify apoptosis.

Introduction to this compound

This compound is a synthetic compound with demonstrated efficacy against various bacterial species, including Mycobacterium tuberculosis.[5] While its antibacterial properties are promising, it is imperative to evaluate its potential toxicity towards eukaryotic cells to determine its therapeutic index and ensure its safety for potential clinical applications.[1][2][3] Cytotoxicity assays are essential tools in preclinical drug development to identify compounds that may cause cellular damage.[1][6]

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic mechanisms of this compound. The following assays provide insights into different aspects of cell health:

  • MTT Assay (Cell Viability): Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

  • LDH Assay (Cytotoxicity): Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[8][9]

  • Caspase-3/7 Assay (Apoptosis): Detects the activation of key executioner caspases involved in the apoptotic pathway.[10][11][12][13]

Data Presentation

The following tables summarize hypothetical data from the described cytotoxicity assays, illustrating the potential effects of this compound on a representative eukaryotic cell line (e.g., HeLa).

Table 1: MTT Assay - Cell Viability of HeLa Cells Treated with this compound

Concentration of Agent 105 (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.22 ± 0.0797.6%
101.10 ± 0.0988.0%
250.85 ± 0.0668.0%
500.55 ± 0.0544.0%
1000.25 ± 0.0320.0%
2000.10 ± 0.028.0%

Table 2: LDH Assay - Membrane Integrity of HeLa Cells Treated with this compound

Concentration of Agent 105 (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH Release)0.15 ± 0.020%
10.16 ± 0.031.2%
100.20 ± 0.045.9%
250.35 ± 0.0523.5%
500.60 ± 0.0752.9%
1000.95 ± 0.0894.1%
2001.05 ± 0.09105.9% (relative to max)
Maximum LDH Release1.00 ± 0.10100%

Table 3: Caspase-3/7 Assay - Apoptosis Induction in HeLa Cells by this compound

Concentration of Agent 105 (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,000 ± 3501.0
15,500 ± 4001.1
1015,000 ± 1,2003.0
2545,000 ± 3,5009.0
5080,000 ± 6,00016.0
10060,000 ± 5,50012.0
20030,000 ± 2,8006.0

Experimental Protocols

The following are detailed protocols for the cytotoxicity assays.

MTT Cell Viability Assay

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed eukaryotic cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[17]

    • Background Control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[18] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9][18]

  • Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[18]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17][18]

  • Stop Reaction (Optional): Add 50 µL of a stop solution if provided in the kit.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][18]

Caspase-3/7 Apoptosis Assay

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptosis pathway.[19] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[10] The intensity of the light produced is proportional to the amount of caspase-3/7 activity.[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.[11] Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11][12]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

The following diagrams illustrate the experimental workflows and underlying principles of the assays.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_caspase Caspase-3/7 Protocol start Seed Eukaryotic Cells (96-well plate) treatment Treat with Antibacterial Agent 105 (serial dilutions) start->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase add_mtt Add MTT Reagent incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt collect_supernatant Collect Supernatant add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh add_caspase_reagent Add Caspase-Glo Reagent incubate_caspase Incubate (1-3h) add_caspase_reagent->incubate_caspase read_caspase Read Luminescence incubate_caspase->read_caspase MTT_Principle cluster_cell Viable Eukaryotic Cell cluster_reaction MTT Reduction mitochondria Mitochondria (NAD(P)H-dependent oxidoreductases) mtt MTT (Yellow, Soluble) mitochondria->mtt Enzymatic Activity formazan Formazan (Purple, Insoluble) mtt->formazan Reduction Apoptosis_Signaling_Pathway agent This compound stress Cellular Stress agent->stress pro_caspase9 Pro-caspase-9 stress->pro_caspase9 Intrinsic Pathway Activation caspase9 Active Caspase-9 pro_caspase9->caspase9 Activation pro_caspase37 Pro-caspase-3/7 caspase9->pro_caspase37 caspase37 Active Caspase-3/7 pro_caspase37->caspase37 Cleavage & Activation apoptosis Apoptosis caspase37->apoptosis Execution Phase

References

Application Notes and Protocols: Preparing Stock Solutions of Antibacterial Agent 105 for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antibacterial agent 105 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby leading to cell death.[1][2] These application notes provide detailed protocols for the preparation of stock solutions, determination of solubility, and assessment of stability to ensure reproducible and accurate experimental results.

2. Physicochemical Properties

A summary of the essential physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₀H₁₇FN₄O₃
Molecular Weight 392.38 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98%
Melting Point 178-182 °C

3. Solubility Data

The solubility of this compound was determined in various common laboratory solvents at room temperature (20-25°C).

SolventSolubility (mg/mL)Molarity (mM)Notes
DMSO > 100> 255Recommended for primary stock solution.
DMF > 80> 204Alternative for primary stock solution.
Ethanol (95%) ~10~25.5Suitable for some working solutions.
Methanol ~5~12.7Limited solubility.
Water < 0.1< 0.25Practically insoluble.
PBS (pH 7.4) < 0.1< 0.25Practically insoluble.

4. Experimental Protocols

4.1. Protocol for Preparing a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be used to create fresh working solutions for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh out 3.92 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for cell-based assays, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage (up to 1 year).

4.2. Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium or buffer.

Example: Preparing a 100 µM working solution in Tryptic Soy Broth (TSB)[4]

  • Intermediate Dilution (Optional but Recommended): Prepare a 10 mM intermediate stock by diluting the 100 mM primary stock 1:10 in sterile DMSO (e.g., 2 µL of 100 mM stock + 18 µL DMSO). This reduces pipetting errors.

  • Final Dilution: Add 10 µL of the 10 mM intermediate stock to 990 µL of sterile TSB to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO (1%) in TSB without the antibacterial agent.

4.3. Protocol for Stability Testing of Stock Solutions

This protocol outlines a method to assess the stability of the stock solution under different storage conditions.[5][6]

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, and -80°C).

  • At specified time points (e.g., 0, 1, 3, and 6 months), retrieve one aliquot from each storage condition.

  • Analyze the concentration and purity of the agent using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial (time 0) sample. A degradation of >5-10% is typically considered significant.

Stability Data Summary:

Storage ConditionTime PointPurity by HPLC (%)Notes
-20°C 1 Month99.5Stable
3 Months98.9Stable
6 Months98.2Minor degradation observed
4°C 1 Week97.1Significant degradation
1 Month85.3Unstable
Room Temp (25°C) 24 Hours92.4Rapid degradation

5. Visualizations

5.1. Workflow for Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Agent 105 Powder dissolve Dissolve in DMSO weigh->dissolve 3.92 mg vortex Vortex to Mix dissolve->vortex 100 µL aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Assay Medium thaw->dilute e.g., 1:1000 use Use in Experiment dilute->use

Workflow for preparing stock and working solutions of this compound.

5.2. Hypothetical Signaling Pathway Inhibition

G cluster_pathway Bacterial DNA Replication Pathway DNA Supercoiled DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA ATP -> ADP Replication DNA Replication Relaxed_DNA->Replication Agent105 This compound Agent105->Inhibition Inhibition->Gyrase Inhibition

Inhibition of the DNA Gyrase enzyme by this compound.

5.3. Experimental Workflow for MIC Determination

G start Start step1 Step 1 Prepare Serial Dilutions of Agent 105 in 96-well plate start->step1 step2 Step 2 Inoculate wells with standardized bacterial suspension step1->step2 step3 Step 3 Incubate at 37°C for 18-24 hours step2->step3 step4 Step 4 Read absorbance (OD600) or assess visible growth step3->step4 end {End | Determine MIC (Lowest concentration with no growth)} step4->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).[7]

References

Application Notes and Protocols: In Vitro Evaluation of DuP 105 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro assessment of DuP 105, a synthetic oxazolidinone, against Mycobacterium tuberculosis (Mtb). The protocols outlined below are based on established methodologies for anti-tuberculosis drug screening and are intended to guide researchers in determining the compound's potency, selectivity, and mechanism of action.

Introduction

Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery and development of novel anti-tubercular agents with unique mechanisms of action. DuP 105 belongs to the oxazolidinone class of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2] While data on other oxazolidinones like linezolid have shown promising activity against Mtb, specific data for DuP 105 is not widely available.[3][4][5][6][7][8] These protocols provide a roadmap for the systematic evaluation of DuP 105.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of DuP 105 against M. tuberculosis

M. tuberculosis StrainDuP 105 MIC (µg/mL)Reference Drug MIC (µg/mL) (e.g., Isoniazid)
H37Rv (ATCC 27294)
MDR Clinical Isolate 1
XDR Clinical Isolate 1

Table 2: Cytotoxicity of DuP 105 against Mammalian Cell Lines

Cell LineDuP 105 CC50 (µg/mL)Positive Control CC50 (µg/mL) (e.g., Doxorubicin)
THP-1 (Human Monocytic)
RAW 264.7 (Murine Macrophage)
Vero (Kidney Epithelial)

Table 3: Selectivity Index (SI) of DuP 105

M. tuberculosis StrainCell LineCC50 (µg/mL)MIC (µg/mL)Selectivity Index (SI = CC50/MIC)
H37RvTHP-1
H37RvRAW 264.7
H37RvVero

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the MIC of DuP 105 against M. tuberculosis.[4][9]

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • DuP 105 stock solution (in DMSO)

  • Reference anti-tubercular drug (e.g., Isoniazid)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate reader

Procedure:

  • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Prepare serial two-fold dilutions of DuP 105 and the reference drug in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 64 µg/mL).

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

  • Include a drug-free well as a growth control and a well with media only as a sterile control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11][12]

Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of DuP 105 against a mammalian cell line (e.g., THP-1).[13]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DuP 105 stock solution (in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well microplates

  • Plate reader

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add serial dilutions of DuP 105 and the positive control to the wells.

  • Include a solvent control (DMSO) and an untreated cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis mic_prep Prepare Mtb Culture (H37Rv) mic_inoculate Inoculate 96-well Plate mic_prep->mic_inoculate mic_dilute Serial Dilution of DuP 105 mic_dilute->mic_inoculate mic_incubate Incubate (5-7 days) mic_inoculate->mic_incubate mic_alamar Add Alamar Blue mic_incubate->mic_alamar mic_read Read Results mic_alamar->mic_read analysis_mic Determine MIC mic_read->analysis_mic cyto_prep Seed Mammalian Cells (e.g., THP-1) cyto_treat Treat Cells cyto_prep->cyto_treat cyto_dilute Serial Dilution of DuP 105 cyto_dilute->cyto_treat cyto_incubate Incubate (48-72h) cyto_treat->cyto_incubate cyto_mtt Add MTT Reagent cyto_incubate->cyto_mtt cyto_read Read Absorbance cyto_mtt->cyto_read analysis_cc50 Calculate CC50 cyto_read->analysis_cc50 analysis_si Calculate Selectivity Index analysis_mic->analysis_si analysis_cc50->analysis_si mechanism_of_action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->Initiation_Complex No_Protein_Synthesis Inhibition of Protein Synthesis 50S_subunit->No_Protein_Synthesis Prevents complex formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA fMet-tRNA tRNA->Initiation_Complex DuP_105 DuP 105 (Oxazolidinone) DuP_105->50S_subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Normal Process Bacterial_Death Bacteriostasis/ Bacterial Death Protein_Synthesis->Bacterial_Death Normal Process No_Protein_Synthesis->Bacterial_Death

References

Application Notes and Protocols: Anti-biofilm Activity Assessment of DuP 105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation by pathogenic bacteria is a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. DuP 105, an oxazolidinone-class antibiotic, is known for its activity against Gram-positive cocci through the inhibition of ribosomal protein synthesis.[1] This document provides detailed application notes and protocols for assessing the anti-biofilm activity of DuP 105, targeting researchers, scientists, and professionals in drug development. While specific quantitative anti-biofilm data for DuP 105 is not extensively available in current literature, this guide leverages data from closely related oxazolidinones, such as linezolid, to provide a framework for its evaluation. The primary mechanism of action for oxazolidinones is the inhibition of the initiation phase of protein synthesis by binding to the 50S ribosomal subunit.[2][3][4][5][6] This action can consequently interfere with the production of proteins essential for biofilm formation and regulation.

Data Presentation: Anti-biofilm Activity of Oxazolidinones

The following tables summarize the anti-biofilm activity of oxazolidinones against common biofilm-forming bacteria. This data, primarily from studies on linezolid, serves as a reference for predicting the potential efficacy of DuP 105.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Oxazolidinones against Planktonic and Biofilm Bacteria.

AntibioticOrganismMIC (µg/mL)MBEC (µg/mL)Fold Increase (MBEC/MIC)Reference
LinezolidMRSA ATCC 33591284[7]
TedizolidMRSA ATCC 335910.512[7]
RadezolidMRSA ATCC 33591111[7]
RanbezolidMRSA ATCC 33591188[7]

Note: Data for DuP 105 is not available and the presented data for other oxazolidinones should be used as a comparative reference.

Table 2: Biofilm Reduction by Linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA).

MRSA StrainLinezolid Concentration (µg/mL)Biofilm Reduction (%)Reference
MRSA ATCC 433002098.6[7]
Clinical MRSA Isolate2099.8[7]
MRSA USA300-011425680[7]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of DuP 105 required to inhibit the formation of bacterial biofilms.

Materials:

  • DuP 105 stock solution

  • Bacterial strain of interest (e.g., Staphylococcus epidermidis)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in TSB and incubate overnight at 37°C.

  • Serial Dilution of DuP 105: Prepare a two-fold serial dilution of DuP 105 in TSB with 1% glucose in the 96-well plate.

  • Inoculation: Adjust the overnight bacterial culture to a 0.5 McFarland standard and dilute 1:100 in TSB with 1% glucose. Add 100 µL of the diluted culture to each well containing the DuP 105 dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic bacteria and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of DuP 105 that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.

Protocol 2: Assessment of Pre-formed Biofilm Eradication

This protocol evaluates the ability of DuP 105 to eradicate established biofilms.

Materials:

  • Same as Protocol 1.

Procedure:

  • Biofilm Formation: Inoculate the 96-well plate with the bacterial suspension as described in Protocol 1 (steps 1 and 3, without the addition of DuP 105) and incubate for 24 hours at 37°C to allow for biofilm formation.

  • Washing: Remove the planktonic cells by washing the wells twice with PBS.

  • Treatment with DuP 105: Add 100 µL of fresh TSB with 1% glucose containing serial dilutions of DuP 105 to the wells with pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification: Follow steps 5-9 from Protocol 1 to quantify the remaining biofilm.

  • MBEC Determination: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of DuP 105 that results in a significant reduction (e.g., ≥99.9%) of the pre-formed biofilm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the potential mechanism of action of DuP 105 on biofilm-related signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay Bacterial_Culture Bacterial Culture (e.g., S. epidermidis) Inoculation Inoculation in 96-well plate Bacterial_Culture->Inoculation DuP105_Dilution Serial Dilution of DuP 105 DuP105_Dilution->Inoculation Incubation Incubation (24-48h, 37°C) Inoculation->Incubation Washing_Staining Washing & Staining (Crystal Violet) Incubation->Washing_Staining Quantification Quantification (OD570) Washing_Staining->Quantification

Caption: Experimental workflow for assessing the anti-biofilm activity of DuP 105.

signaling_pathway cluster_biofilm Biofilm Formation Cascade DuP105 DuP 105 Ribosome 50S Ribosomal Subunit DuP105->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits agr_QS agr Quorum Sensing (agrA, agrC) Protein_Synthesis->agr_QS Required for PIA_Production PIA Synthesis (icaADBC) Protein_Synthesis->PIA_Production Required for Aap_Expression Aap Expression Protein_Synthesis->Aap_Expression Required for Embp_Expression Embp Expression Protein_Synthesis->Embp_Expression Required for agr_QS->PIA_Production Regulates Biofilm_Formation Biofilm Formation & Maturation agr_QS->Biofilm_Formation Promotes PIA_Production->Biofilm_Formation Contributes to Aap_Expression->Biofilm_Formation Contributes to Embp_Expression->Biofilm_Formation Contributes to

Caption: Hypothesized mechanism of DuP 105's anti-biofilm activity.

Discussion of Signaling Pathways

The anti-biofilm activity of DuP 105 is hypothesized to stem from its primary mechanism of action: the inhibition of bacterial protein synthesis. This inhibition can disrupt key signaling pathways and the production of essential components for biofilm formation in bacteria like Staphylococcus epidermidis.

  • agr Quorum Sensing System: The accessory gene regulator (agr) is a crucial quorum-sensing system in staphylococci that controls the expression of numerous virulence factors and genes involved in biofilm development.[8][9][10][11][12] The components of the agr system, including the AgrA response regulator and the AgrC histidine kinase, are proteins. By inhibiting their synthesis, DuP 105 could effectively downregulate the entire agr cascade, leading to a reduction in biofilm formation.

  • Polysaccharide Intercellular Adhesin (PIA): PIA, encoded by the icaADBC operon, is a major component of the biofilm matrix in many S. epidermidis strains, mediating cell-to-cell adhesion.[13][14][15] The enzymes responsible for PIA synthesis are proteins. Inhibition of their production by DuP 105 would directly impede the formation of the PIA-dependent biofilm matrix.

  • Biofilm-Associated Proteins (Aap and Embp): Accumulation-associated protein (Aap) and extracellular matrix binding protein (Embp) are critical proteinaceous adhesins that contribute to the accumulation phase of biofilm formation, particularly in ica-negative strains.[6][9][16] DuP 105's inhibition of protein synthesis would likely reduce the expression of these surface proteins, thereby hindering bacterial aggregation and biofilm maturation.

References

Application Notes and Protocols for Testing DuP 105 in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105 is a synthetic antibacterial agent belonging to the oxazolidinone class.[1] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[1][2] This unique mechanism of action makes it effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] Beyond its direct antibacterial effects, evidence from related oxazolidinones, such as linezolid, suggests potential immunomodulatory properties, including the suppression of pro-inflammatory cytokines.[4][5][6]

These application notes provide detailed protocols for utilizing cell culture infection models to evaluate the efficacy and cytotoxicity of DuP 105 against intracellular Staphylococcus aureus. The provided methodologies cover infection of both macrophage and epithelial cell lines, assessment of intracellular bacterial killing, and evaluation of host cell viability.

Data Presentation

Table 1: In Vitro Antibacterial Activity of DuP 105
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus4.0 - 8.04.0 - 16.0
Staphylococcus epidermidis4.04.0
Streptococcus pneumoniae8.016.0
Enterococcus faecalis8.016.0
Enterococcus faecium8.016.0

Note: Data compiled from multiple sources. MIC values can vary based on the specific strains and testing conditions.

Table 2: Intracellular Efficacy of DuP 105 against S. aureus in THP-1 Macrophages (Example Data)
TreatmentConcentration (µg/mL)Incubation Time (hours)Intracellular CFU/mL (Log₁₀)% Reduction in Viable Bacteria
Vehicle Control-246.50%
DuP 1054245.880%
DuP 1058245.295%
DuP 10516244.798.4%

Note: This table presents hypothetical data based on the known activity of oxazolidinones like linezolid in similar models to illustrate expected outcomes.[7][8][9]

Table 3: Cytotoxicity of DuP 105 on Mammalian Cell Lines
Cell LineAssayIncubation Time (hours)CC₅₀ (µg/mL)
THP-1 (Macrophage-like)MTS Assay24> 128
A549 (Lung Epithelial)LDH Release Assay24> 128
HepG2 (Liver Epithelial)Alamar Blue Assay24> 128

Note: CC₅₀ (50% cytotoxic concentration) values are hypothetical and should be determined experimentally for each cell line.

Experimental Protocols

Protocol 1: Intracellular Efficacy of DuP 105 against S. aureus in a Macrophage Model

This protocol details the steps to assess the ability of DuP 105 to kill S. aureus that has been internalized by macrophages.

Materials:

  • THP-1 (human monocytic leukemia) cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • DuP 105

  • Gentamicin

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile deionized water with 0.1% Triton X-100

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • Seed 5 x 10⁵ cells per well in a 24-well plate.

    • Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Bacterial Preparation:

    • Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Wash the bacteria twice with sterile PBS and resuspend in antibiotic-free RPMI-1640.

  • Macrophage Infection:

    • Wash the differentiated THP-1 cells twice with warm PBS.

    • Infect the macrophages with the prepared S. aureus suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).

    • Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

  • Extracellular Bacteria Removal:

    • Aspirate the medium and wash the cells three times with warm PBS.

    • Add fresh RPMI-1640 containing 100 µg/mL gentamicin to kill any remaining extracellular bacteria.

    • Incubate for 1 hour at 37°C.

  • DuP 105 Treatment:

    • Prepare serial dilutions of DuP 105 in RPMI-1640 with 10% FBS.

    • After the gentamicin treatment, wash the cells three times with warm PBS.

    • Add the medium containing different concentrations of DuP 105 or a vehicle control to the infected cells.

  • Quantification of Intracellular Bacteria:

    • At desired time points (e.g., 0, 4, 8, 24 hours), aspirate the medium.

    • Wash the cells twice with PBS.

    • Lyse the macrophages by adding 500 µL of sterile water with 0.1% Triton X-100 and incubating for 10 minutes.

    • Perform serial dilutions of the lysate in PBS and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the Colony Forming Units (CFU).

Protocol 2: Cytotoxicity of DuP 105 on Mammalian Cells

This protocol uses the MTS assay to determine the viability of mammalian cells after exposure to DuP 105.

Materials:

  • Mammalian cell line of choice (e.g., THP-1, A549)

  • Appropriate cell culture medium with FBS

  • DuP 105

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DuP 105 in the cell culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the DuP 105 concentration to determine the CC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cell_culture 1. Culture & Differentiate THP-1 Macrophages infect_cells 3. Infect Macrophages (MOI=10, 1 hr) cell_culture->infect_cells bacterial_culture 2. Prepare S. aureus (mid-log phase) bacterial_culture->infect_cells remove_extracellular 4. Kill Extracellular Bacteria (Gentamicin, 1 hr) infect_cells->remove_extracellular treat_compound 5. Treat with DuP 105 remove_extracellular->treat_compound lyse_cells 6. Lyse Macrophages (Triton X-100) treat_compound->lyse_cells plate_lysate 7. Plate Lysate on Agar lyse_cells->plate_lysate count_cfu 8. Count CFUs plate_lysate->count_cfu

Caption: Workflow for assessing the intracellular efficacy of DuP 105.

signaling_pathway cluster_bacterial Bacterial Cell cluster_host Host Macrophage cluster_effect Potential Immunomodulatory Effect dup105 DuP 105 ribosome 50S Ribosomal Subunit dup105->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits s_aureus S. aureus (PAMPs) tlr2 TLR2 s_aureus->tlr2 Activates mapk MAPK Pathway (p38, JNK, ERK) tlr2->mapk nfkb NF-κB Pathway tlr2->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines Upregulates nfkb->cytokines Upregulates oxazolidinone_effect Oxazolidinone (e.g., Linezolid) oxazolidinone_effect->mapk Suppresses oxazolidinone_effect->nfkb Suppresses

Caption: Proposed dual action of DuP 105 on bacteria and host cell signaling.

References

Troubleshooting & Optimization

Antibacterial agent 105 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Antibacterial Agent 105 (AA-105).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound solid powder should be stored at -20°C in a light-proof and airtight container with a desiccant. For short-term storage (up to one week), 4°C is acceptable. Stock solutions should be prepared fresh, but if necessary, can be stored in small aliquots at -80°C for up to one month.

Q2: How stable is this compound in solution?

A2: The stability of AA-105 in solution is highly dependent on the pH, temperature, and solvent. It is most stable in neutral pH (6.5-7.5) aqueous buffers. Acidic or alkaline conditions can lead to rapid hydrolysis. It is recommended to prepare solutions fresh for each experiment.

Q3: Is this compound sensitive to light?

A3: Yes, AA-105 is highly photosensitive.[1][2][3][4] Exposure to light, particularly UV light, can cause significant degradation.[3][5] All experiments and handling should be performed under amber or low-light conditions.[3][4] Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.[3][4]

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways are hydrolysis and photolysis. Hydrolysis is accelerated by acidic or basic conditions, while photolysis occurs upon exposure to light. These degradation pathways can result in a loss of antibacterial activity.

Troubleshooting Guide

Problem 1: I am seeing a loss of antibacterial activity in my experiments.

  • Question: Could the loss of activity be due to improper storage or handling?

  • Answer: Yes, this is a common issue. Verify that the solid compound has been stored at -20°C and protected from light and moisture. Ensure that solutions are prepared fresh using a neutral pH buffer and are protected from light during the experiment.

  • Question: How can I check if my sample of this compound has degraded?

  • Answer: You can perform a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This method can separate the active pharmaceutical ingredient (API) from its degradation products. A significant decrease in the API peak area and the appearance of new peaks corresponding to degradation products would indicate instability.

Problem 2: I am observing unexpected peaks in my HPLC analysis.

  • Question: What could be the source of these unexpected peaks?

  • Answer: These peaks are likely degradation products of AA-105. Their presence suggests that the compound has been exposed to suboptimal conditions such as extreme pH, elevated temperature, or light. It is also possible that the compound is interacting with excipients in your formulation.

  • Question: How can I identify these degradation products?

  • Answer: Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to determine the molecular weights of the degradation products, which can help in elucidating their structures. A forced degradation study can also help to intentionally generate and identify these products.

Data on Stability of this compound

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Temperature Stability of Solid this compound

TemperatureDurationPercent Degradation
-20°C12 months< 0.5%
4°C6 months~3%
25°C (Room Temp)1 month~18%
40°C1 week~35%

Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C

ConditionDurationPercent Degradation
pH 3.024 hours~28%
pH 7.024 hours~5%
pH 9.024 hours~32%
Ambient Light24 hours~12%
UV Light (254 nm)4 hours~45%
Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade AA-105 to identify potential degradation products and pathways.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of AA-105 in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours, protected from light.
  • Thermal Degradation: Place a solid sample of AA-105 in a hot air oven at 105°C for 24 hours.[9] Dissolve the stressed sample in the solvent for analysis.
  • Photodegradation: Expose a solution of AA-105 to a UV lamp (254 nm) for 8 hours.[9]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

stability_workflow cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experiment long_term Long-Term -20°C Light-proof, Airtight weigh Weigh Solid long_term->weigh short_term Short-Term 4°C short_term->weigh dissolve Dissolve in Neutral Buffer (pH 6.5-7.5) weigh->dissolve protect Protect from Light (Amber Vials) dissolve->protect run_exp Perform Experiment (Low Light Conditions) protect->run_exp analyze Analyze Promptly run_exp->analyze

Caption: Workflow for proper storage and handling of this compound.

degradation_pathway cluster_conditions Degradation Conditions AA105 This compound (Active) DP1 Degradation Product 1 (Inactive) AA105->DP1 Hydrolysis DP2 Degradation Product 2 (Inactive) AA105->DP2 Photolysis light Light (UV) light->DP2 ph Acidic/Basic pH ph->DP1 temp High Temperature temp->DP1

Caption: Degradation pathways of this compound under stress conditions.

References

Troubleshooting inconsistent MIC results for DuP 105

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for DuP 105, an oxazolidinone antimicrobial agent.

Troubleshooting Inconsistent MIC Results

Variability in MIC assays can arise from multiple factors. This guide provides a systematic approach to identifying and resolving inconsistencies in your experimental results with DuP 105.

Question: My MIC values for DuP 105 are inconsistent between experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent MIC results for DuP 105 can be attributed to three main areas: the experimental protocol, the bacterial strain, and the compound itself. Below is a step-by-step troubleshooting guide.

Step 1: Verify Experimental Protocol and Conditions

Minor variations in experimental procedure can lead to significant differences in MIC values.[1][2][3] Carefully review and standardize the following parameters:

  • Inoculum Preparation: Ensure a consistent and standardized inoculum density. The Clinical and Laboratory Standards Institute (CLSI) recommends a final concentration of approximately 5 x 10^5 CFU/mL.[4] Both starting culture density and the duration of measurement can impact the final MIC value.[2]

  • Growth Medium: Use the recommended and consistent batch of Mueller-Hinton Broth (MHB). Variations in cation concentration (e.g., Ca²⁺, Mg²⁺) between batches can affect the activity of some antimicrobial agents.

  • Incubation Conditions: Maintain a consistent incubation temperature (typically 35°C ± 2°C) and duration (usually 16-20 hours for non-fastidious bacteria).[4] Ensure proper atmospheric conditions (e.g., ambient air, CO₂).

  • Reading Method: The method for determining growth inhibition (e.g., visual inspection, spectrophotometry) should be consistent. When assessing visually, pinpoint growth at the bottom of a well is typically disregarded for bacteriostatic antibiotics like oxazolidinones.[5]

Step 2: Assess the Bacterial Strain

The physiological state and genetic makeup of the bacterial strain are critical for reproducible MIC results.[3][6]

  • Strain Purity and Identity: Verify the purity of your bacterial culture and confirm its identity. Contamination will lead to erroneous results.

  • Growth Phase: Always prepare the inoculum from a fresh, actively growing culture (logarithmic growth phase). Using bacteria from a stationary phase can result in higher MICs.

  • Sub-culturing: Avoid excessive sub-culturing of the bacterial strain, as this can lead to phenotypic or genotypic changes. It is recommended to use a fresh culture from a frozen stock for each experiment.

  • Strain-to-Strain Variability: Be aware that there is natural biological variation in susceptibility between different strains of the same species.[1][3][6]

Step 3: Evaluate the Compound and Reagents

The integrity and handling of DuP 105 and other reagents are fundamental.

  • Compound Stability and Storage: Ensure that your stock of DuP 105 is stored correctly and has not degraded. Prepare fresh stock solutions for each experiment if stability is a concern.

  • Solvent Effects: If using a solvent (e.g., DMSO) to dissolve DuP 105, ensure the final concentration in your assay does not inhibit bacterial growth. Run a solvent-only control.

  • Pipetting and Dilution Accuracy: Verify the accuracy of your pipettes and the serial dilution technique. Small errors in dilution can lead to significant shifts in the apparent MIC.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results.

TroubleshootingWorkflow start Inconsistent DuP 105 MIC Results protocol Step 1: Review Experimental Protocol start->protocol inoculum Check Inoculum Density & Prep protocol->inoculum Examine media Verify Media Consistency protocol->media Examine incubation Standardize Incubation Conditions protocol->incubation Examine strain Step 2: Assess Bacterial Strain purity Confirm Strain Purity & Identity strain->purity Examine growth_phase Use Log-Phase Growth Culture strain->growth_phase Examine compound Step 3: Evaluate Compound & Reagents stability Check Compound Stability & Storage compound->stability Examine dilution Verify Pipetting & Dilution Accuracy compound->dilution Examine inoculum->strain If issue persists media->strain If issue persists incubation->strain If issue persists purity->compound If issue persists growth_phase->compound If issue persists resolve Consistent MIC Results stability->resolve Problem Resolved dilution->resolve Problem Resolved

Troubleshooting workflow for inconsistent MIC results.

Frequently Asked Questions (FAQs)

Q1: What is DuP 105 and what is its mechanism of action?

A1: DuP 105 is a synthetic antimicrobial agent belonging to the oxazolidinone class, which is active against Gram-positive bacteria.[7] While detailed pathways are not fully elucidated in the provided literature, it is known that DuP 105 does not act on cell wall biosynthesis, distinguishing it from beta-lactam antibiotics.[8] Oxazolidinones generally function by inhibiting the initiation of protein synthesis.

Q2: What are the expected MIC ranges for DuP 105?

A2: The MIC values for DuP 105 can vary depending on the bacterial species. The following table summarizes reported MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus4.04.0
Staphylococcus epidermidis4.04.0
Enterococcus faecalis2.04.0
Enterococcus faecium2.04.0
Streptococcus pyogenes1.02.0
Streptococcus pneumoniae0.51.0
Listeria monocytogenes8.08.0
Data compiled from published studies.[7][9]

Q3: Can the presence of diastereoisomers in my DuP 105 sample affect MIC results?

A3: DuP 105 is synthesized as a racemic mixture of two diastereoisomers.[10] It is possible that these diastereoisomers have different antimicrobial activities. Inconsistent ratios of these isomers between different batches of the compound could potentially contribute to variability in MIC results. If you suspect batch-to-batch variability, it is advisable to use a method like supercritical fluid chromatography to assess the isomeric purity.[10]

Q4: How does the mechanism of action of DuP 105 relate to potential inconsistencies?

A4: As an oxazolidinone, DuP 105 is presumed to inhibit protein synthesis. The expression of ribosomal components and other factors involved in translation can be influenced by the bacterial growth rate and physiological state. Therefore, inconsistencies in pre-culture conditions that affect the bacterial translational machinery could lead to variable MIC results.

Mechanism_Action cluster_bacterium Bacterial Cell ribosome Ribosome (70S) protein Protein Synthesis ribosome->protein leads to initiation Initiation Complex (mRNA, fMet-tRNA, 30S) initiation->ribosome assembles on inhibition Inhibition dup105 DuP 105 (Oxazolidinone) dup105->initiation Prevents formation inhibition->protein Blocks

Proposed mechanism of action for DuP 105.

Experimental Protocols

Standard Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of DuP 105 Stock Solution:

    • Accurately weigh a known amount of DuP 105 powder.

    • Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of DuP 105 in cation-adjusted Mueller-Hinton Broth (MHB).

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control).

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth of the organism.

    • Growth can be assessed by eye, or with the aid of a plate reader measuring optical density.

    • A button of growth at the bottom of the well should be evident in the growth control well. The sterility control should remain clear.

References

Technical Support Center: Bacterial Resistance to Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying bacterial resistance to oxazolidinone antibiotics, including early compounds like DuP 105.

Frequently Asked Questions (FAQs)

Q1: What are DuP 105 and oxazolidinones, and what is their mechanism of action?

A1: DuP 105 is an early, orally active oxazolidinone antibacterial agent.[1][2][3] The oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex and preventing protein synthesis.[5] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[4]

Q2: What are the primary mechanisms of bacterial resistance to oxazolidinones like linezolid?

A2: The most common resistance mechanisms are:

  • Target site mutations: Point mutations in the domain V region of the 23S rRNA gene are the most frequent cause of resistance. The G2576T mutation is commonly observed in clinical isolates.[5][6] Mutations in ribosomal proteins L3, L4, and L22 have also been associated with reduced susceptibility.[7]

  • Acquisition of transferable resistance genes: Several genes that confer oxazolidinone resistance can be transferred between bacteria on mobile genetic elements like plasmids. These include:

    • cfr (chloramphenicol-florfenicol resistance): This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA, reducing the binding affinity of oxazolidinones and other drug classes.[8][9]

    • optrA: This gene codes for an ATP-binding cassette (ABC) transporter protein that confers resistance to oxazolidinones and phenicols.[10][11][12]

    • poxtA: Another gene encoding an ABC-F protein that mediates oxazolidinone resistance.[12]

Q3: How significant is the cfr gene in conferring oxazolidinone resistance?

A3: The cfr gene is a significant concern because it confers multi-drug resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).[8] Its location on mobile genetic elements allows for horizontal transfer between different bacterial species and strains, increasing the potential for widespread dissemination of resistance.[13]

Q4: What is the impact of the number of mutated 23S rRNA gene copies on the level of oxazolidinone resistance?

A4: Most bacteria have multiple copies of the 23S rRNA gene. The level of linezolid resistance often correlates with the number of mutated copies. A higher number of mutated alleles generally leads to a higher Minimum Inhibitory Concentration (MIC).[6][14]

Troubleshooting Guides

Problem 1: Inconsistent or Unexpectedly High MIC Values for Oxazolidinones
Possible Cause Troubleshooting Step
Contamination of bacterial culture. Streak the culture on an appropriate agar plate to check for purity. Perform Gram staining and biochemical tests to confirm the identity of the isolate.
Incorrect inoculum density. Ensure the bacterial suspension is standardized to the correct McFarland standard (typically 0.5) to achieve the recommended final inoculum concentration in the MIC assay.
Improper preparation or storage of antibiotic stock solutions. Prepare fresh stock solutions of the oxazolidinone. Ensure proper dissolution in a suitable solvent and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Presence of a transferable resistance gene (cfr, optrA, poxtA). Perform PCR to screen for the presence of these genes. The presence of cfr can lead to high-level resistance.
Spontaneous mutations in 23S rRNA or ribosomal proteins. Sequence the domain V region of the 23S rRNA gene and the genes encoding ribosomal proteins L3, L4, and L22 to check for known resistance mutations.
Problem 2: Difficulty in Detecting the cfr Gene by PCR
Possible Cause Troubleshooting Step
Poor DNA quality. Use a commercial DNA extraction kit to ensure high-purity template DNA. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
Inappropriate PCR primers or annealing temperature. Verify the primer sequences and optimize the annealing temperature using a gradient PCR. Ensure primers are specific to the target cfr gene variant.
Presence of PCR inhibitors. Dilute the DNA template to reduce the concentration of potential inhibitors.
Low copy number of the cfr-carrying plasmid. Use a more sensitive PCR protocol or increase the number of PCR cycles. Consider using a plasmid enrichment step before DNA extraction.
Problem 3: Discrepancy Between Genotype and Phenotype (e.g., presence of a resistance gene but low MIC)
Possible Cause Troubleshooting Step
Low-level expression of the resistance gene. Perform quantitative reverse transcription PCR (qRT-PCR) to assess the transcript levels of the resistance gene.
Presence of a novel mutation with an unknown effect. If a novel mutation is identified in a resistance-associated gene, further functional studies may be needed to determine its impact on susceptibility.
Heteroresistance within the bacterial population. Sub-culture individual colonies from the MIC test and re-test their susceptibility to determine if there is a mixed population with varying resistance levels.

Quantitative Data

Table 1: Linezolid MICs for Staphylococcus aureus with Different Resistance Mechanisms

Resistance MechanismLinezolid MIC Range (µg/mL)Reference(s)
Wild-Type≤ 4[6][15]
G2576T mutation in 23S rRNA8 - 64[6][15]
T2500A mutation in 23S rRNA8 - 64[15]
cfr gene present8 - 16[8][9]
cfr gene + L3 mutation16 - 64[8]

Table 2: Linezolid MICs for Enterococcus faecium with Different Resistance Mechanisms

Resistance MechanismLinezolid MIC Range (µg/mL)Reference(s)
Wild-Type≤ 2[6]
optrA gene present4 - 256[10][11][12]
G2576T mutation in 23S rRNA> 8[11]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxazolidinone antibiotic stock solution

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Prepare serial two-fold dilutions of the oxazolidinone antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

PCR-Based Detection of the cfr Gene

Materials:

  • Bacterial DNA extract

  • cfr-specific forward and reverse primers

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq DNA polymerase, and nuclease-free water.

  • Add 1-5 µL of the bacterial DNA extract to the PCR tubes containing the master mix. Include a positive control (cfr-positive strain) and a negative control (nuclease-free water).

  • Perform PCR with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the cfr gene.

Sequencing of the 23S rRNA Gene for Mutation Analysis

Materials:

  • Bacterial DNA extract

  • Primers flanking the domain V region of the 23S rRNA gene

  • PCR reagents

  • PCR product purification kit

  • Sequencing primers

  • Access to a DNA sequencing facility

Procedure:

  • Amplify the domain V region of the 23S rRNA gene using PCR with specific primers.

  • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Send the purified PCR product and sequencing primers to a sequencing facility.

  • Align the obtained sequence with a wild-type 23S rRNA gene sequence from a susceptible reference strain (e.g., using BLAST or alignment software).

  • Identify any nucleotide substitutions, insertions, or deletions that may confer resistance.

Visualizations

ResistanceMechanisms cluster_drug Oxazolidinone Action cluster_resistance Resistance Mechanisms Oxazolidinone Oxazolidinone 50S_Ribosome 50S Ribosomal Subunit Oxazolidinone->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Target_Mutation Target Site Mutation (23S rRNA, L3/L4) 50S_Ribosome->Target_Mutation is altered by Gene_Acquisition Acquisition of Resistance Genes (cfr, optrA, poxtA) 50S_Ribosome->Gene_Acquisition is modified by Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Drug_Modification Ribosome Modification Gene_Acquisition->Drug_Modification Resistance Resistance MIC_Troubleshooting Start Inconsistent/High MIC Results Check_Purity Check Culture Purity Start->Check_Purity Contaminated Contaminated? Check_Purity->Contaminated Check_Inoculum Verify Inoculum Density Inoculum_Correct Inoculum Correct? Check_Inoculum->Inoculum_Correct Check_Antibiotic Prepare Fresh Antibiotic Antibiotic_OK Antibiotic OK? Check_Antibiotic->Antibiotic_OK Molecular_Tests Perform Molecular Tests PCR PCR for cfr, optrA, poxtA Molecular_Tests->PCR Sequencing Sequence 23S rRNA, rplC/D Molecular_Tests->Sequencing Contaminated->Check_Inoculum No Replate Re-streak for Purity Contaminated->Replate Yes Inoculum_Correct->Check_Antibiotic Yes Standardize Re-standardize Inoculum Inoculum_Correct->Standardize No Antibiotic_OK->Molecular_Tests Yes New_Stock Use Fresh Stock Antibiotic_OK->New_Stock No Replate->Start Standardize->Start New_Stock->Start End Identify Cause PCR->End Sequencing->End

References

Solubility issues of Antibacterial agent 105 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with Antibacterial Agent 105 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is a hydrophobic compound and should be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent. For some applications, ethanol can also be used. It is crucial to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the culture medium.[1][2]

Q2: Why does my this compound precipitate when I add it to the culture medium?

A2: Precipitation upon addition to aqueous culture media is a common issue with hydrophobic compounds.[3] This "fallout" occurs because the agent is poorly soluble in water-based environments. The problem is often exacerbated when a highly concentrated stock solution is diluted rapidly into the medium, causing the agent to crash out of solution. Other factors can include the pH of the media, temperature, and interactions with media components like salts and proteins.[4][5]

Q3: What is the maximum concentration of DMSO that is safe for my bacterial cultures?

A3: The tolerance of bacteria to DMSO can vary significantly between species.[6] While some bacteria can tolerate higher concentrations, it is a good practice to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 1%.[3] It is strongly recommended to run a vehicle control experiment with the same concentration of DMSO to be used with your agent to assess any potential inhibitory effects on your specific bacterial strain.[1] Studies have shown varying bactericidal concentrations of DMSO, for instance, 80% for E. coli and 50% for S. aureus in one study, highlighting species-specific tolerance.[6]

Q4: Can I adjust the pH of the culture medium to improve the solubility of this compound?

A4: Yes, pH can significantly influence the solubility of ionizable drug compounds.[4][5][7] this compound is a weakly acidic compound, and its solubility is expected to increase in more alkaline (higher pH) conditions. However, it is critical to ensure that any pH adjustment does not negatively impact the growth of the target bacteria or the stability of the culture medium components.[5]

Troubleshooting Guide

Issue: Precipitate forms in the culture medium immediately after adding the stock solution of this compound.

This is a common problem when diluting a hydrophobic compound from an organic solvent stock into an aqueous medium.

Solution Workflow

G cluster_0 Troubleshooting Precipitation start Precipitation Observed check_stock 1. Verify Stock Solution Is it fully dissolved? start->check_stock check_dilution 2. Modify Dilution Technique - Add stock dropwise while vortexing media - Warm media to 37°C before adding check_stock->check_dilution Yes end_fail Contact Technical Support check_stock->end_fail No, redissolve stock reduce_conc 3. Reduce Final Concentration Is a lower concentration feasible? check_dilution->reduce_conc Precipitation persists end_success Success: Agent is Soluble check_dilution->end_success Resolved change_solvent 4. Evaluate Solvent System - Lower DMSO % in final volume - Test alternative co-solvents (e.g., Ethanol) reduce_conc->change_solvent Precipitation persists reduce_conc->end_success Resolved use_surfactant 5. Consider Solubilizing Agents - Add low % of a non-ionic surfactant (e.g., Tween 80) - Use cyclodextrins change_solvent->use_surfactant Precipitation persists change_solvent->end_success Resolved use_surfactant->end_success Resolved use_surfactant->end_fail Precipitation persists

Caption: Workflow for troubleshooting precipitation of this compound.

Issue: The culture medium becomes cloudy or turbid over time, but not immediately after adding the agent.

This could be due to slow precipitation of the agent, chemical reactions with media components, or contamination.

Possible Causes and Solutions
  • Delayed Precipitation: The agent may be supersaturated and slowly coming out of solution.

    • Solution: Try lowering the final concentration of the agent. You can also investigate the use of solubilizing agents like cyclodextrins which can form inclusion complexes to improve solubility.[8][9]

  • Interaction with Media Components: Components in the media, such as salts or proteins in serum, can interact with the agent and cause precipitation.[10]

    • Solution: If using a complex medium, try a minimal or chemically defined medium to identify potential interactions.[1] Also, ensure the media is not undergoing evaporation, which would increase the concentration of all components.

  • Bacterial or Fungal Contamination: Contamination can cause turbidity in the culture.

    • Solution: Visually inspect the culture under a microscope for microbial contamination. If contamination is suspected, discard the culture and review aseptic techniques.[11] Using 0.22 µm filters for media and solutions can help prevent bacterial contamination.[12]

Data and Protocols

Solubility and Solvent Data

The following tables provide key data for working with this compound.

SolventSolubility (at 25°C)Notes
DMSO > 100 mg/mLRecommended primary solvent for stock solutions.
Ethanol (95%) ~20 mg/mLAlternative solvent, may be less toxic for some applications.[13]
Methanol ~25 mg/mLCan be used, but generally more toxic to cells than ethanol.
Water < 0.01 mg/mLPractically insoluble in aqueous solutions at neutral pH.
Culture Media (e.g., LB, TSB) < 0.05 mg/mLPoorly soluble, prone to precipitation at higher concentrations.

Table 1: Solubility of this compound in common laboratory solvents.

SolventRecommended Max. Final ConcentrationPotential Impact on Bacteria
DMSO < 1% (v/v)Can inhibit growth at higher concentrations; species-dependent.[6][14]
Ethanol < 1% (v/v)Generally well-tolerated at low concentrations.

Table 2: Recommended maximum final concentrations of solvents in bacterial culture media.

Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

This protocol describes the preparation of a standard stock solution.

  • Materials:

    • This compound powder

    • Sterile, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • In an appropriate sterile environment (e.g., a biosafety cabinet), weigh out 10 mg of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add 1.0 mL of sterile DMSO to the vial.

    • Cap the vial securely and vortex at high speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the agent name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Culture Medium

This protocol helps determine the practical working concentration limit in your specific medium.

G cluster_1 Solubility Determination Workflow prep_stock Prepare 10 mg/mL Stock in DMSO serial_dilute Create Serial Dilutions in Culture Medium (e.g., 100, 50, 25, 12.5 µg/mL) prep_stock->serial_dilute incubate Incubate Tubes (e.g., 2 hours at 37°C) serial_dilute->incubate observe Visually Inspect for Precipitation incubate->observe result Identify Highest Concentration without Visible Precipitate observe->result

Caption: Protocol workflow for determining maximum solubility in media.

  • Materials:

    • 10 mg/mL stock solution of this compound in DMSO

    • Sterile culture medium of choice

    • Sterile microcentrifuge tubes

    • Micropipettes and sterile tips

  • Procedure:

    • Label a series of sterile microcentrifuge tubes with a range of final concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).

    • Add 1 mL of the sterile culture medium to each tube.

    • Add the corresponding volume of the 10 mg/mL stock solution to each tube to achieve the desired final concentration. For example, for 100 µg/mL, add 10 µL of stock to 990 µL of media (adjusting for final volume of 1mL).

    • Include a "vehicle control" tube containing only the medium and the highest volume of DMSO used.

    • Vortex each tube immediately after adding the stock solution.

    • Incubate the tubes under the same conditions as your experiment (e.g., 37°C for 2 hours).

    • After incubation, visually inspect each tube for any signs of precipitation or cloudiness. Hold the tubes against a dark background to aid observation.

    • The highest concentration that remains clear is the maximum practical soluble concentration for your experimental conditions.

References

Addressing low potency of Antibacterial agent 105 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address observations of low potency for Antibacterial Agent 105 in various assays. For researchers, scientists, and drug development professionals, this resource offers structured guidance to identify and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the purity and potency of this compound?

A1: Purity and potency are distinct concepts. Purity refers to the chemical pureness of the agent, indicating the absence of contaminants, residual solvents, or other impurities.[1] It is typically measured using analytical methods like HPLC. Potency, on the other hand, measures the biological activity or efficacy of the agent, specifically its ability to inhibit microbial growth.[1] Potency is determined through microbiological assays.[1] A highly pure compound may not necessarily be highly potent, and vice-versa, as subtle structural changes or the presence of active/inactive congeners can affect biological activity.[1]

Q2: I'm observing low potency with Agent 105. What are the most common initial factors to check?

A2: When encountering low potency, begin by verifying the foundational elements of your experiment. Confirm the correct preparation and storage of Agent 105 stock solutions to rule out degradation. Ensure the accuracy of your serial dilutions and the final concentrations used in the assay. It is also crucial to verify the identity, purity, and viability of the bacterial strain being tested. Finally, review the chosen assay method to ensure it is appropriate for the chemical properties of Agent 105.

Q3: Could the low potency be specific to the bacterial strain I am using?

A3: Yes, absolutely. The observed potency of an antibacterial agent is highly dependent on the target microorganism. Some bacteria possess intrinsic resistance to certain classes of antibiotics.[2] Additionally, bacteria can acquire resistance through mechanisms like target mutation, enzymatic inactivation of the drug, or active efflux of the agent from the cell. The physiological state of the bacteria, such as its growth phase (logarithmic vs. stationary) or whether it is in a biofilm, can also significantly impact susceptibility.[3][4]

Troubleshooting Guide for Low Potency of Agent 105

This guide is designed to help you systematically identify the cause of lower-than-expected potency in your antibacterial assays.

Issues Related to Experimental Setup and Reagents

Q: Could my choice of assay medium be interfering with the activity of Agent 105?

A: Yes, the composition of the culture medium can significantly influence the in vitro activity of an antibacterial agent.[5] Factors such as pH, ionic concentration, and the presence of specific supplements can either enhance or inhibit the agent's function. For example, the activity of aminoglycosides is known to be affected by the pH and cation concentrations of the medium.[6]

Data Presentation: Effect of Assay Media Components on Potency

Media ComponentPotential Effect on Agent 105 PotencyTroubleshooting Action
pH Altered charge/conformation of Agent 105 or the bacterial cell surface, affecting interaction.[6]Measure and buffer the pH of your media to ensure it is within the optimal range for both bacterial growth and agent activity.
Divalent Cations (Ca²⁺, Mg²⁺) Can interfere with agent uptake or binding to its target, particularly for certain antibiotic classes.[5]Use a standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) where possible. If using other media, check for cation-dependent effects.
Supplements (e.g., Blood, Serum) Agent 105 may bind to proteins in the supplement, reducing its effective free concentration.Test the activity of Agent 105 in both supplemented and non-supplemented media to determine if binding is an issue.
Nutrient Concentration High nutrient levels can sometimes support bacterial growth to an extent that overcomes the inhibitory effect of the agent.[3]Ensure you are using a standardized medium. Test a range of nutrient concentrations if a custom medium is required.

Q: How critical are the bacterial inoculum preparation and density for the assay outcome?

A: The inoculum preparation is a critical step. An inoculum density that is too high can lead to an "inoculum effect," where the antibacterial agent is overwhelmed by the sheer number of bacterial cells, resulting in falsely high Minimum Inhibitory Concentration (MIC) values.[4] Conversely, an inoculum that is too low may lead to insufficient growth for proper evaluation. The physiological state of the bacteria (e.g., exponential vs. stationary phase) at the time of inoculation also impacts susceptibility.[3]

Data Presentation: Impact of Inoculum Density on MIC Values

Inoculum Density (CFU/mL)Typical ObservationImplication for Agent 105 Potency
< 1 x 10⁵Insufficient or slow bacterial growth.May be difficult to determine the true MIC; results may be unreliable.
~5 x 10⁵ (Standard) Optimal for standardized MIC assays. Provides a reliable and reproducible measure of potency.
> 1 x 10⁷Turbidity may appear even at inhibitory concentrations.Potency appears artificially low (higher MIC) due to the inoculum effect.[4]
Assay-Specific Troubleshooting

Q: I am not observing a clear zone of inhibition in my disk diffusion assay. What are the potential causes?

A: The absence of an inhibition zone in a disk diffusion assay can be due to several factors beyond bacterial resistance.[7] The most common issues relate to the physicochemical properties of Agent 105, such as poor solubility or a low diffusion rate through the agar.[7][8] This method is often not suitable for large or hydrophobic molecules.[7]

Mandatory Visualization: Troubleshooting Workflow for Disk Diffusion Assays

G start No Zone of Inhibition Observed check_solubility Is Agent 105 soluble in the test solvent? start->check_solubility check_diffusion Does Agent 105 have properties (e.g., high MW, hydrophobicity) that limit agar diffusion? start->check_diffusion check_qc Did the positive control antibiotic show a clear zone? start->check_qc check_inoculum Was the inoculum standardized (e.g., 0.5 McFarland)? start->check_inoculum check_agar Was the agar depth uniform and correct (e.g., 4mm)? start->check_agar solubility_issue Result: Agent 105 did not dissolve or precipitated. check_solubility->solubility_issue No diffusion_issue Result: Agent 105 is not suitable for diffusion assays. check_diffusion->diffusion_issue Yes qc_fail Result: Assay setup (media, strain) is compromised. check_qc->qc_fail No inoculum_issue Result: Inoculum was too dense, overwhelming the agent. check_inoculum->inoculum_issue No agar_issue Result: Incorrect agar depth affected diffusion. check_agar->agar_issue No solution1 Action: Use alternative solvent or pre-dissolve in DMSO. solubility_issue->solution1 solution2 Action: Switch to a broth/agar dilution method to determine MIC. diffusion_issue->solution2 solution3 Action: Repeat assay with fresh media, QC strain, and control antibiotic. qc_fail->solution3 solution4 Action: Prepare a fresh, standardized inoculum and repeat. inoculum_issue->solution4 solution5 Action: Prepare plates with standardized agar volume. agar_issue->solution5

Caption: Troubleshooting workflow for disk diffusion assays.

Q: My MIC values for Agent 105 are inconsistent or higher than expected. How can I troubleshoot this?

A: Inconsistent MIC results often stem from minor variations in experimental protocol.[9] It is crucial to adhere strictly to standardized guidelines. Issues can arise from inaccurate serial dilutions, variability in incubation conditions, or using a bacterial inoculum that is not in the correct growth phase.

Data Presentation: Troubleshooting Common MIC Assay Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inaccurate pipetting during serial dilutions; inconsistent inoculum addition; edge effects in microtiter plates.Calibrate pipettes; ensure homogenous mixing of inoculum; avoid using the outermost wells of the plate or fill them with sterile media.
"Skipped" Wells (Growth in higher concentration well) Contamination; precipitation of Agent 105 at higher concentrations; selection of resistant subpopulations.Ensure aseptic technique; check solubility of Agent 105 in the test medium; re-streak bacteria from the growth-positive well to check for resistance.
No Growth in Positive Control Well Inoculum was not viable or was too dilute; residual sterilant in the plate.Use a fresh, actively growing culture for the inoculum; use pre-sterilized, high-quality labware.
MICs Consistently Higher Than Expected Inoculum density is too high; Agent 105 is unstable under incubation conditions (time, temp); Agent 105 binds to the plastic of the assay plate.Standardize inoculum to ~5 x 10⁵ CFU/mL; test agent stability over the incubation period; consider using low-binding plates or alternative assay formats (e.g., agar dilution).
Agent 105 and Bacterial Strain-Specific Factors

Q: Could the observed low potency be an intrinsic property of Agent 105 or the target bacteria?

A: Yes, this is a critical consideration in drug discovery. The issue may not be with the assay but with the interaction between the compound and the bacterium. A systematic investigation is needed to determine if the problem is related to compound access to the target, target engagement, or bacterial resistance mechanisms.

Mandatory Visualization: General Workflow for Investigating Low Potency

G start Observation: Low Potency of Agent 105 step1 Step 1: Validate Assay (QC strains, controls, standard protocols) start->step1 step2 Step 2: Characterize Agent 105 (Solubility, Stability, Purity) step1->step2 Passes outcome1 Conclusion: Issue is assay-related. Optimize protocol. step1->outcome1 Fails step3 Step 3: Evaluate Bacterial Factors step2->step3 Passes outcome2 Conclusion: Issue is agent-related. Consider chemical modification. step2->outcome2 Fails sub3a Test against a broad panel of strains (Gram+/Gram-, ATCC, clinical isolates) step3->sub3a sub3b Investigate resistance mechanisms (e.g., efflux pump inhibition assays) step3->sub3b sub3c Perform time-kill assays to assess bacteriostatic vs. bactericidal activity step3->sub3c outcome3 Conclusion: Issue is bacteria-specific (narrow spectrum or resistance). sub3b->outcome3

Caption: A logical workflow for investigating low potency.

Q: How can I determine if bacterial resistance mechanisms like efflux pumps are responsible for the low potency of Agent 105?

A: Efflux pumps are a common mechanism of resistance, actively transporting antibacterial agents out of the cell. To investigate their involvement, you can perform MIC assays in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI). A significant decrease in the MIC of Agent 105 in the presence of the EPI suggests that the agent is a substrate for one or more efflux pumps.

Mandatory Visualization: Simplified Bacterial Resistance Pathway (Efflux Pump)

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane pump Efflux Pump (e.g., AcrAB-TolC) agent_out Agent 105 (Pumped Out) pump->agent_out regulator Transcriptional Regulator (e.g., MarA) regulator->pump Increases Expression target Intracellular Target agent_in Agent 105 (Enters Cell) agent_in->pump Substrate for agent_in->target Binds to & Inhibits stressor External Stressor or Sub-inhibitory Antibiotic stressor->regulator Upregulates epi Efflux Pump Inhibitor (EPI) epi->pump Blocks

Caption: Simplified signaling for efflux pump-mediated resistance.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Agent 105 Stock:

    • Prepare a concentrated stock solution of Agent 105 in a suitable solvent (e.g., DMSO).

    • Perform a 2-fold serial dilution of Agent 105 in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.[10]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[11]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Agent 105.

    • Include a positive control well (bacteria and broth, no agent) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[10]

  • Reading and Interpretation:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[12] Results can be read visually or with a microplate reader.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound "DuP 105": Initial searches for a compound specifically named "DuP 105" did not yield sufficient information regarding its mechanism of action or established protocols for its use. Therefore, this technical support center provides a comprehensive guide to minimizing off-target effects for a hypothetical small molecule inhibitor, referred to as "Inhibitor X." The principles, protocols, and troubleshooting advice presented here are broadly applicable to researchers working with various small molecule inhibitors in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my research?

Q2: How do I determine the optimal concentration of Inhibitor X for my experiments?

A2: The optimal concentration of Inhibitor X should be the lowest concentration that effectively inhibits the target of interest while minimizing off-target effects and cytotoxicity. This is typically determined by performing a dose-response experiment (also known as a kill curve) to assess cell viability across a range of concentrations.[4] Subsequently, you should test a range of non-toxic concentrations for their ability to inhibit your target, for instance by assessing the phosphorylation status of a downstream effector using Western blotting.

Q3: What are the essential control experiments I should include when using Inhibitor X?

A3: To ensure the validity of your results, several control experiments are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve Inhibitor X (e.g., DMSO) at the same final concentration.[5]

  • Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of your inhibitor to demonstrate that the observed effects are not due to non-specific chemical properties.

  • Positive Control: Use a known activator or inhibitor of the signaling pathway to confirm that the pathway is responsive in your cell system.[6]

  • Rescue Experiment: If possible, "rescue" the phenotype induced by Inhibitor X by expressing a form of the target that is resistant to the inhibitor or by activating a downstream component of the pathway.

Q4: How can I validate that the observed phenotype is a direct result of inhibiting my intended target?

A4: Validating on-target activity is a critical step. Here are some key approaches:

  • Target Engagement Assays: Directly measure the binding of Inhibitor X to its target in the cellular context. Techniques like cellular thermal shift assay (CETSA) can be employed.

  • Downstream Signaling Analysis: Use techniques like Western blotting to confirm that Inhibitor X modulates the activity of known downstream effectors of your target.[7]

  • Gene Knockdown/Knockout: Compare the phenotype induced by Inhibitor X with the phenotype observed upon silencing the target gene using siRNA, shRNA, or CRISPR/Cas9.[1] A similar phenotype provides strong evidence for on-target activity.

  • Rescue Experiments: As mentioned above, rescuing the phenotype by expressing a resistant form of the target is a powerful validation method.

Troubleshooting Guides

Q1: I'm observing significant cell death at concentrations required to inhibit my target. What are my next steps?

A1: High cytotoxicity can be a result of off-target effects or on-target toxicities. Here's how to troubleshoot:

  • Refine the Dose-Response Curve: Perform a more granular dose-response experiment with smaller concentration increments to identify a narrower therapeutic window.

  • Time-Course Experiment: Determine if a shorter incubation time with Inhibitor X is sufficient to achieve target inhibition while minimizing cytotoxicity.

  • Consider Alternative Inhibitors: If available, test other inhibitors that target the same protein but have different chemical scaffolds, as they may have different off-target profiles.

  • Investigate Apoptosis/Necrosis Markers: Use assays to determine the mechanism of cell death (e.g., caspase-3 cleavage for apoptosis). This can provide clues about the pathways being affected.

Q2: The phenotype I'm observing with Inhibitor X is inconsistent with the known function of the target. How can I investigate potential off-target effects?

A2: An unexpected phenotype is a strong indicator of potential off-target activity.

  • Kinase Profiling: If your inhibitor targets a kinase, perform a kinase profiling screen to assess its selectivity against a broad panel of kinases.[8] This can identify unintended targets.

  • Proteomics Approaches: Use techniques like affinity chromatography with immobilized Inhibitor X to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by other well-characterized inhibitors to identify potential similarities and thus, potential off-targets.[1]

Q3: How can I distinguish between off-target effects and downstream consequences of inhibiting the primary target?

A3: This can be challenging, but a combination of approaches can provide clarity:

  • Time-Course Analysis: Analyze early time points after inhibitor treatment. Direct on-target effects and immediate downstream signaling events will likely occur before broader, indirect consequences.[5]

  • Multiple Inhibitors: Use multiple, structurally distinct inhibitors for the same target. If they all produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: As mentioned, comparing the inhibitor-induced phenotype with the phenotype from genetic perturbation (e.g., siRNA, CRISPR) of the target is a robust method for differentiation.

Data Presentation

Table 1: Example Dose-Response Data for Inhibitor X on Cell Viability

Inhibitor X Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2
0.198.5 ± 3.8
0.595.1 ± 4.5
1.088.7 ± 5.1
5.062.3 ± 6.2
10.041.5 ± 5.9
25.015.8 ± 3.1
50.05.2 ± 1.9

Table 2: Example Kinase Selectivity Profile for Inhibitor X

KinaseIC50 (nM)
Target Kinase A (On-Target) 15
Kinase B850
Kinase C> 10,000
Kinase D1,200
Kinase E> 10,000

Experimental Protocols

1. Protocol: Generation of a Dose-Response (Kill Curve) for Inhibitor X

  • Objective: To determine the concentration range of Inhibitor X that is cytotoxic to the cell line of interest.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium[9]

    • Inhibitor X stock solution (e.g., 10 mM in DMSO)

    • Vehicle (e.g., DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Inhibitor X in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle-only control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Inhibitor X.

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cells are non-viable).

2. Protocol: Western Blot Analysis for Target Inhibition

  • Objective: To assess the effect of Inhibitor X on the phosphorylation status of a downstream target.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • Inhibitor X

    • Stimulant (if required to activate the pathway)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (phospho-specific and total protein)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various non-toxic concentrations of Inhibitor X (determined from your dose-response curve) for a chosen duration (e.g., 1-2 hours).

    • If necessary, stimulate the cells with an appropriate ligand to activate the signaling pathway.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.[7]

Visualizations

G cluster_prep Phase 1: Preparation and Range Finding cluster_on_target Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Investigation A Determine Optimal Seeding Density B Perform Dose-Response Curve (Cytotoxicity Assay) A->B C Western Blot for Target Inhibition (p-Target) B->C Select non-toxic concentrations E Compare Phenotypes C->E D siRNA/CRISPR of Target D->E F Rescue Experiment E->F If phenotypes match, proceed to confirm G Kinase Profiling / Affinity Pulldown E->G If phenotypes differ, investigate off-targets H Use Structurally Different Inhibitor G->H Identify potential off-targets

Caption: Experimental workflow for assessing on- and off-target effects.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Target Target Kinase A Receptor->Target Downstream Downstream Effector Target->Downstream PhenotypeA Phenotype A (On-Target) Downstream->PhenotypeA OffTarget Off-Target Kinase B PhenotypeB Phenotype B (Off-Target) OffTarget->PhenotypeB InhibitorX Inhibitor X InhibitorX->Target Blocks InhibitorX->OffTarget Also Blocks (Undesired)

Caption: On-target vs. off-target inhibition by Inhibitor X.

G Start Unexpected Phenotype or High Cytotoxicity Observed Q1 Is the inhibitor concentration optimized? Start->Q1 Action1 Perform detailed dose-response and time-course experiments. Q1->Action1 No Q2 Does the phenotype match genetic perturbation (siRNA/CRISPR)? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Conclusion1 Phenotype is likely on-target. Investigate downstream signaling. Q2->Conclusion1 Yes Conclusion2 High probability of off-target effects. Q2->Conclusion2 No A2_Yes Yes A2_No No Action2 Perform kinase profiling or affinity pulldown to identify off-targets. Conclusion2->Action2

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: The Impact of Serum Proteins on DuP 105 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DuP 105. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of serum proteins on the activity of this oxazolidinone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is DuP 105 and what is its mechanism of action?

A1: DuP 105 is an orally active synthetic antibacterial agent belonging to the oxazolidinone class. Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial translation.

Q2: How do serum proteins affect the activity of antibiotics like DuP 105?

A2: Serum proteins, primarily albumin, can bind to drugs, including antibiotics. It is generally accepted that only the unbound or "free" fraction of a drug is microbiologically active. This binding is a reversible process. The extent of protein binding can influence an antibiotic's efficacy, as the bound drug is not available to interact with its bacterial target. Highly protein-bound antibiotics may exhibit reduced activity in the presence of serum.

Q3: What is the expected extent of serum protein binding for DuP 105?

A3: While specific data for DuP 105 is limited, we can infer its properties from other well-characterized oxazolidinones. This class of antibiotics exhibits a wide range of serum protein binding. For instance, linezolid shows low protein binding at approximately 31%, whereas tedizolid is highly protein-bound, ranging from 70% to 90%. Given that DuP 105 is a member of this class, its protein binding could fall anywhere within this spectrum. Experimental determination is necessary for precise characterization.

Q4: Will the presence of serum in my in vitro assay affect the Minimum Inhibitory Concentration (MIC) of DuP 105?

A4: The impact of serum on the MIC of DuP 105 will likely depend on its degree of protein binding. For oxazolidinones with low protein binding, such as linezolid, studies have shown that the MIC can remain unchanged in the presence of physiological concentrations of human serum albumin. Conversely, for highly protein-bound antibiotics, the presence of serum can lead to a significant increase in the observed MIC, as less free drug is available to inhibit bacterial growth.

Q5: How can I determine the serum protein binding of DuP 105 in my experiments?

A5: Several methods can be used to determine the extent of drug-protein binding. The most common and well-established techniques are equilibrium dialysis and ultrafiltration. These methods allow for the separation of the free drug from the protein-bound drug, enabling quantification of the unbound fraction.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Observed MIC of DuP 105 is higher than expected in serum-containing media. High protein binding of DuP 105 to serum components (e.g., albumin).This is an expected phenomenon for highly protein-bound drugs. Only the free fraction of the drug is active. Consider this effect when interpreting your results and designing in vivo studies. You can quantify the unbound fraction using methods like equilibrium dialysis or ultrafiltration to correlate with the observed MIC.
Inconsistent MIC results when using different batches of serum. Variation in protein concentration (especially albumin) between serum batches.Standardize your experiments by using a single lot of serum for a set of comparative assays. Alternatively, use purified human serum albumin at a consistent, physiologically relevant concentration (e.g., 4% w/v) to supplement your base medium.
No antibacterial activity observed at expected concentrations in 100% serum. 1. Extremely high protein binding leading to sub-MIC free drug concentrations.2. Inherent bactericidal or bacteriostatic properties of the serum itself against the test organism.1. Perform dose-response experiments to determine the effective concentration in the presence of serum. 2. Run a control experiment with your bacterial strain in serum without any antibiotic to check for serum-induced inhibition or killing. If serum is inhibitory, consider using a lower percentage of serum (e.g., 25-50%) supplemented in your standard broth medium.
Difficulty correlating in vitro results with in vivo efficacy. The in vitro assay conditions do not accurately reflect the physiological environment, particularly the free drug concentration at the site of infection.Measure the free concentration of DuP 105 in your in vitro system and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict in vivo outcomes. The time the free drug concentration remains above the MIC (fT>MIC) is a key parameter for oxazolidinones.

Data Presentation

Table 1: Impact of Human Serum Albumin (HSA) on the In Vitro Activity of Oxazolidinones Against Gram-Positive Bacteria.

OxazolidinoneProtein BindingTest OrganismMediumHSA ConcentrationChange in MICReference
Linezolid~31%EnterococciCation-adjusted Mueller-Hinton Broth4%Unchanged
Tedizolid70-90%Staphylococcus aureusNot SpecifiedNot Specified4- to 8-fold higher potency than linezolid (indirectly suggests binding impact)
AZD2563Not SpecifiedVarious Gram-positive bacteriaNot Specifiedup to 25% (v/v) human serumEssentially unaffected

Note: Direct comparative MIC data for tedizolid with and without serum was not available in the reviewed literature. The higher potency is a general characteristic and the impact of its high protein binding on MIC in serum-supplemented media is expected to be significant.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Human Serum Albumin (HSA)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • DuP 105 stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Purified Human Serum Albumin (HSA)

  • Bacterial inoculum of the test organism (e.g., Staphylococcus aureus), adjusted to standard turbidity

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Media: Prepare CAMHB and CAMHB supplemented with a physiological concentration of HSA (e.g., 4% w/v). Ensure the HSA is fully dissolved and the medium is sterile.

  • Prepare Drug Dilutions: Create a serial two-fold dilution of DuP 105 in both the plain CAMHB and the HSA-supplemented CAMHB in the wells of the 96-well plates.

  • Inoculate: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control for bacterial growth (inoculum in both media types without the drug) and a negative control (media only).

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of DuP 10

Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to DuP 105 and Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential efflux pump-mediated resistance to the oxazolidinone antibacterial agent, DuP 105. Given the limited specific data on DuP 105 resistance, this guide leverages data and protocols for other well-studied oxazolidinones, such as linezolid, which are subject to similar resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is DuP 105 and what is its mechanism of action?

A1: DuP 105 is a synthetic, orally active antibacterial agent belonging to the oxazolidinone class.[1][2][3][4][5][6] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis at an early stage, preventing the formation of the initiation complex.[2] It is primarily active against Gram-positive bacteria, including staphylococci and streptococci.[1][3][6][7]

Q2: My experiments show a higher than expected Minimum Inhibitory Concentration (MIC) for DuP 105 against a typically susceptible bacterial strain. Could this be due to efflux pump-mediated resistance?

A2: It is possible. Efflux pumps are a common mechanism of antimicrobial resistance where the bacterial cell actively transports the antibiotic out, reducing its intracellular concentration and thus its efficacy.[8] While DuP 105 is primarily effective against Gram-positive bacteria, resistance mechanisms, including efflux, can arise. For Gram-negative bacteria, efflux is a major factor in their intrinsic resistance to many antibiotics, including some oxazolidinones.[9]

Q3: Which efflux pumps are known to be involved in resistance to oxazolidinones?

A3: In Gram-negative bacteria such as Escherichia coli, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system, is a major contributor to resistance against oxazolidinones like linezolid.[9] In Pseudomonas aeruginosa, MexAB-OprM is a key efflux pump. For Gram-positive bacteria, pumps such as NorA in Staphylococcus aureus can contribute to reduced susceptibility.

Q4: How can I test if efflux is the cause of the observed resistance to DuP 105 in my experiments?

A4: You can perform a Minimum Inhibitory Concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). If the MIC of DuP 105 decreases significantly in the presence of the EPI, it strongly suggests that efflux is a contributing factor to the resistance. Common broad-spectrum EPIs include Phenylalanine-Arginine β-Naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).

Q5: What kind of reduction in MIC can I expect when using an efflux pump inhibitor?

A5: The fold-reduction in MIC can vary depending on the bacterial strain, the specific efflux pump being overexpressed, the antibiotic, and the inhibitor used. For oxazolidinones like linezolid, in the presence of an EPI like NMP, an 8-fold reduction in MIC has been observed in E. coli strains overexpressing the AcrAB-TolC pump.

Troubleshooting Guides

Problem 1: Inconsistent MIC values for DuP 105.
  • Possible Cause: Variation in inoculum preparation.

    • Solution: Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard.

  • Possible Cause: Instability of DuP 105 in the testing medium.

    • Solution: Prepare fresh stock solutions of DuP 105 for each experiment and use a recommended broth medium such as Mueller-Hinton Broth.

  • Possible Cause: Contamination of the bacterial culture.

    • Solution: Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay.

Problem 2: No significant change in DuP 105 MIC in the presence of an efflux pump inhibitor.
  • Possible Cause: The resistance mechanism is not mediated by the efflux pumps targeted by the inhibitor.

    • Solution: Consider other resistance mechanisms such as target site mutations (e.g., in the 23S rRNA or ribosomal proteins).

  • Possible Cause: The concentration of the efflux pump inhibitor is too low.

    • Solution: Perform a dose-response experiment with the EPI to determine its optimal, non-toxic concentration. A checkerboard assay can be used to assess synergy at various concentrations of both DuP 105 and the EPI.

  • Possible Cause: The efflux pump inhibitor is not effective against the specific pump in your bacterial strain.

    • Solution: Try a different class of EPI. For example, if PAβN shows no effect, you could test NMP.

Problem 3: High background fluorescence in ethidium bromide accumulation assay.
  • Possible Cause: Ethidium bromide concentration is too high, leading to saturation of the signal.

    • Solution: Titrate the ethidium bromide to find a concentration that gives a good signal-to-noise ratio without saturation.

  • Possible Cause: Autofluorescence of the bacterial cells or medium.

    • Solution: Run control experiments with cells and medium alone to determine the background fluorescence and subtract it from your experimental values.

Quantitative Data

The following tables summarize representative data for the effect of efflux pump inhibitors on the MIC of linezolid, a well-studied oxazolidinone, against E. coli strains with varying levels of efflux pump expression. This data can serve as a reference for what to expect in your experiments with DuP 105.

Table 1: MIC of Linezolid with and without Efflux Pump Inhibitors in E. coli

Bacterial StrainRelevant GenotypeLinezolid MIC (µg/mL)Linezolid MIC with NMP (µg/mL)Fold MIC Reduction
E. coli 3-AG100AcrAB overexpressing3248
E. coli AG100Wild-type AcrAB1682

Data is illustrative and compiled from published studies.

Table 2: Synergistic Effect of PAβN with Various Antibiotics against E. coli

AntibioticMIC alone (µg/mL)MIC with PAβN (µg/mL)Fold MIC Reduction
Ciprofloxacin>256Varies>2-fold
TetracyclineVariesVaries>2-fold
ChloramphenicolVariesVaries>2-fold

Note: The effectiveness of PAβN can vary significantly with the antibiotic substrate.[8]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of DuP 105.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • DuP 105 stock solution

    • Bacterial culture grown to log phase and adjusted to 0.5 McFarland standard

    • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)

  • Procedure:

    • Prepare serial two-fold dilutions of DuP 105 in MHB in the wells of a 96-well plate.

    • For testing with an EPI, prepare a parallel plate with a fixed, sub-inhibitory concentration of the EPI in each well before adding the DuP 105 dilutions.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth.

Ethidium Bromide (EtBr) Accumulation Assay

This assay qualitatively assesses efflux pump activity.

  • Materials:

    • Tryptic Soy Agar (TSA) plates

    • Ethidium bromide (EtBr)

    • Bacterial cultures

    • UV transilluminator

  • Procedure:

    • Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1, 2, 2.5 µg/mL).

    • Using a sterile cotton swab, streak the bacterial isolates onto the EtBr-containing plates in a "cartwheel" pattern. Include a known wild-type (low efflux) and a known efflux-overexpressing strain as controls.

    • Incubate the plates at 37°C for 16-18 hours.

    • Visualize the plates under UV light. Strains with high efflux activity will extrude the EtBr and show less fluorescence, while strains with low efflux activity will accumulate EtBr and fluoresce more brightly.

Checkerboard Assay for Synergy

This assay is used to systematically test for synergistic interactions between DuP 105 and an EPI.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • DuP 105 and EPI stock solutions

    • Bacterial culture adjusted to 0.5 McFarland standard

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute DuP 105 along the x-axis and the EPI along the y-axis.

    • Each well will contain a unique combination of concentrations of the two compounds.

    • Inoculate all wells with the bacterial suspension.

    • Include rows and columns with each compound alone to determine their individual MICs.

    • Incubate the plate and read for growth inhibition.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC index ≤ 0.5), additivity/indifference (0.5 < FIC index ≤ 4), or antagonism (FIC index > 4).

Visualizations

EffluxPumpMechanism cluster_cell Bacterial Cell DuP_105_outside DuP 105 (extracellular) DuP_105_inside DuP 105 (intracellular) DuP_105_outside->DuP_105_inside Diffusion Efflux_Pump Efflux Pump (e.g., AcrB) Efflux_Pump->DuP_105_outside Active Transport (Efflux) Target Ribosome (Target Site) Inhibition Protein Synthesis Inhibition Target->Inhibition Leads to DuP_105_inside->Efflux_Pump Binding DuP_105_inside->Target Binding

Caption: Mechanism of efflux pump-mediated resistance to DuP 105.

ExperimentalWorkflow cluster_workflow Troubleshooting Workflow for Suspected Efflux-Mediated Resistance Start High DuP 105 MIC Observed Hypothesis Hypothesize Efflux Pump Involvement Start->Hypothesis Experiment1 Perform MIC Assay with and without EPI (e.g., PAβN) Hypothesis->Experiment1 Decision1 Significant MIC Reduction? Experiment1->Decision1 Conclusion1 Efflux is a Likely Mechanism of Resistance Decision1->Conclusion1 Yes Conclusion2 Consider Alternative Resistance Mechanisms (e.g., Target Modification) Decision1->Conclusion2 No Experiment2 Perform EtBr Accumulation Assay Conclusion1->Experiment2 Decision2 Decreased EtBr Accumulation? Experiment2->Decision2 Decision2->Conclusion2 No Final_Conclusion Confirm Efflux Pump Overexpression Decision2->Final_Conclusion Yes

Caption: Experimental workflow for investigating DuP 105 resistance.

SignalingPathway cluster_pathway Regulatory Pathway of Efflux Pump Expression Antibiotic_Stress Antibiotic Stress (e.g., DuP 105) Sensor_Kinase Sensor Kinase Antibiotic_Stress->Sensor_Kinase Activates Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates Repressor Transcriptional Repressor (e.g., AcrR) Response_Regulator->Repressor Inhibits Efflux_Pump_Gene Efflux Pump Gene (e.g., acrAB) Repressor->Efflux_Pump_Gene Represses Transcription Efflux_Pump_Protein Efflux Pump Protein (e.g., AcrB) Efflux_Pump_Gene->Efflux_Pump_Protein Transcription & Translation

Caption: Simplified signaling pathway for efflux pump regulation.

References

Validation & Comparative

Synergistic Effects of Antibacterial Agent 105 with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where the synergistic interaction between two or more antibiotics leads to an enhanced antimicrobial effect. This guide explores the synergistic potential of a novel investigational compound, Antibacterial Agent 105, when used in combination with conventional antibiotics.

Mechanism of Synergy

This compound is a potent inhibitor of bacterial beta-lactamase enzymes. These enzymes are a primary mechanism of resistance for many bacteria against beta-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. By inhibiting beta-lactamase, this compound restores the efficacy of beta-lactam antibiotics against resistant strains. This synergistic relationship allows for the use of existing antibiotics that were previously ineffective.

cluster_resistance Bacterial Resistance Mechanism BetaLactam Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition InactiveMetabolite Inactive Metabolite BetaLactamase->InactiveMetabolite Produces CellWall Cell Wall Synthesis PBP->CellWall Blocks Agent105 This compound Agent105->BetaLactamase Inhibition

Caption: Mechanism of synergy for this compound.

Quantitative Analysis of Synergy

The synergistic effect of this compound in combination with various beta-lactam antibiotics was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.

Target OrganismAntibioticMIC Alone (µg/mL)MIC in Combination with Agent 105 (µg/mL)FIC IndexInterpretation
Escherichia coli (ESBL-producing)Ceftazidime6440.125Synergy
Klebsiella pneumoniae (KPC-producing)Meropenem12880.125Synergy
Staphylococcus aureus (penicillin-resistant)Ampicillin25620.016Synergy
Pseudomonas aeruginosaPiperacillin32321.0No Interaction

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotics are prepared in appropriate solvents and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microplate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the partner antibiotic are added. Along the y-axis, serial dilutions of this compound are added. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).

G A Prepare serial dilutions of Antibiotic A and Agent 105 B Dispense dilutions into 96-well microtiter plate A->B C Inoculate wells with standardized bacterial suspension B->C D Incubate plate at 37°C for 18-24 hours C->D E Read MIC for each agent alone and in combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret results: Synergy (≤0.5) Indifference (>0.5 to 4) Antagonism (>4) F->G

Caption: Workflow for the Checkerboard Microdilution Assay.

Conclusion

The data presented demonstrates the significant synergistic potential of this compound when combined with beta-lactam antibiotics against several clinically relevant resistant bacterial strains. The inhibition of beta-lactamase by Agent 105 effectively restores the antibacterial activity of these partner drugs. These findings support the continued development of this compound as a valuable component of combination therapies to combat antimicrobial resistance. Further in vivo studies are warranted to confirm these synergistic effects in a clinical setting.

Validating DuP 105: A Comparative Guide to its In Vivo Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of DuP 105, an early oxazolidinone antibiotic. While its development was discontinued due to toxicity concerns, understanding its performance in established animal models offers valuable insights for the development of new antibacterial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

In Vitro Activity: A Comparative Overview

DuP 105, along with its analog DuP 721, demonstrated a promising in vitro spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 90% of strains (MIC90) for DuP 105 and comparator compounds against key pathogens.

BacteriumDuP 105 (µg/mL)DuP 721 (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcal Isolates4 - 16[1][2]1 - 4[1][2]1 - 2[1][2]0.5[1][2]
Group D Streptococci16[1][2]4[1][2]2[1][2]2[1][2]
Bacteroides fragilis Isolates16[1][2]4[1][2]--
Methicillin-Resistant Staphylococcus aureus16[3]1[3]--
Coagulase-Negative Staphylococci-1[3]--
Streptococcus faecalis16[3]4[3]--
Beta-hemolytic Streptococci (Group A)-0.5[3]--

In Vivo Efficacy in Animal Models

The in vitro activity of DuP 105 was further investigated in murine models of systemic bacterial infections. These studies aimed to determine the protective effects of the compound when administered orally or parenterally. The 50% effective dose (ED50), the dose required to protect 50% of the infected animals from death, was a key metric for in vivo efficacy.

Infection ModelDuP 105 ED50 (mg/kg)DuP 721 ED50 (mg/kg)Vancomycin ED50 (mg/kg)
Staphylococcal Systemic Infection (Mouse)9 - 23[1][2]2 - 10[1][2]2 - 12[1][2]
Streptococcal Systemic Infection (Mouse)9 - 23[1][2]2 - 10[1][2]2 - 12[1][2]

Experimental Protocols

Murine Systemic Infection Model for S. aureus/Streptococcus spp.

This protocol outlines the essential steps for inducing a systemic infection in mice to evaluate the efficacy of an antimicrobial agent.

G cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_observation Observation and Endpoint p1 Bacterial Culture Preparation: - Inoculate S. aureus or Streptococcus spp. in appropriate broth. - Incubate to achieve logarithmic growth phase. p2 Inoculum Preparation: - Centrifuge and wash bacterial cells. - Resuspend in sterile saline or PBS to desired CFU/mL. p1->p2 i1 Induction of Systemic Infection: - Inject a lethal dose (e.g., 10^7 - 10^8 CFU) of the bacterial suspension intraperitoneally (IP). p2->i1 p3 Animal Acclimation: - House mice (e.g., Swiss Webster) under standard conditions for a period of acclimatization. p3->i1 t1 Drug Administration: - Administer DuP 105 or comparator drug (e.g., vancomycin) via oral gavage or parenteral route (e.g., subcutaneous) at various doses. - Treatment initiated shortly after infection. i1->t1 o1 Monitoring: - Observe animals for a set period (e.g., 7-14 days) for signs of morbidity and mortality. t1->o1 e1 Data Collection and Analysis: - Record daily survival. - Calculate the 50% effective dose (ED50) using a statistical method (e.g., probit analysis). o1->e1

Caption: Workflow for a murine systemic infection model.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

DuP 105, as an oxazolidinone, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This mechanism is distinct from many other classes of antibiotics.

The primary target of oxazolidinones is the 50S ribosomal subunit. By binding to a specific site on the 23S rRNA of the 50S subunit, at the peptidyl transferase center (PTC), DuP 105 blocks the formation of the initiation complex.[4][5][6] This complex, consisting of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is essential for the commencement of protein synthesis. The binding of DuP 105 to the A-site within the PTC perturbs the correct positioning of the initiator tRNA, thereby preventing the formation of the first peptide bond and halting protein production.[5]

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Initiation r30s 30S Subunit ic Formation of Initiation Complex r30s->ic r50s 50S Subunit r50s->ic mrna mRNA mrna->ic trna Initiator tRNA (fMet-tRNA) trna->ic ps Protein Synthesis ic->ps dup105 DuP 105 dup105->r50s Binds to 23S rRNA at Peptidyl Transferase Center dup105->ic Blocks formation

Caption: Inhibition of protein synthesis by DuP 105.

Conclusion

DuP 105 demonstrated notable in vitro activity against a range of Gram-positive pathogens and protective effects in murine models of systemic infections. Although its development was not pursued, the data from these early studies contributed to the foundational understanding of the oxazolidinone class of antibiotics, which later produced clinically successful drugs like linezolid. The provided data and conceptual protocols serve as a valuable reference for researchers in the field of antibacterial drug discovery and development.

References

DuP 105 and Linezolid: A Comparative Efficacy Analysis Against Resistant Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro efficacy of the oxazolidinone antibiotic DuP 105 and the more clinically established linezolid against key resistant Gram-positive bacterial strains. Due to the historical development of these compounds, direct comparative studies are scarce. This document compiles available experimental data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Both DuP 105 and linezolid belong to the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis. Historical in-vitro data for DuP 105, an earlier oxazolidinone, demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Linezolid, a later-generation oxazolidinone, has been extensively studied and exhibits potent activity against a broad range of resistant Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE). This guide presents available Minimum Inhibitory Concentration (MIC) data for both compounds against these challenging pathogens, details the experimental methodologies used to generate this data, and illustrates the common mechanism of action.

Data Presentation: In-Vitro Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for DuP 105 and linezolid against various resistant Gram-positive strains. It is important to note that the data for DuP 105 is from earlier studies, and direct, concurrent comparisons with linezolid are not available in the reviewed literature.

Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of DuP 105 and Linezolid against Staphylococcus aureus

OrganismDuP 105 (MIC90)Linezolid (MIC90)
Methicillin-Resistant Staphylococcus aureus (MRSA)16[1]2 - 4[2][3][4]
Methicillin-Susceptible Staphylococcus aureus (MSSA)16 (for all S. aureus)[1]2[5]
Coagulase-Negative Staphylococci4 (for S. epidermidis)Not specified in similar broad terms

Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL) of DuP 105 and Linezolid against Enterococcus Species

OrganismDuP 105 (MIC90)Linezolid (MIC90)
Enterococcus faecalis16[1][6]2[7]
Vancomycin-Resistant Enterococcus faecium (VRE)Data not available2[4][7][8]

Experimental Protocols

The in-vitro efficacy data presented in this guide was primarily generated using standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The most common method cited in the reviewed literature is the agar dilution method.

Agar Dilution Method (Based on CLSI Guidelines)

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general procedure is as follows:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent (DuP 105 or linezolid) are prepared in a suitable solvent.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is supplemented with the prepared antimicrobial dilutions to create a range of agar plates with varying concentrations of the drug. A growth control plate without any antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: A standardized volume of the prepared bacterial inoculum is spotted onto the surface of each agar plate, including the growth control.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Mechanism of Action of Oxazolidinones

The following diagram illustrates the mechanism of action of oxazolidinone antibiotics, including DuP 105 and linezolid.

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit P_site P-site (Peptidyl) 50S->P_site prevents tRNA binding 30S 30S Subunit 30S->50S forms 70S initiation complex A_site A-site (Aminoacyl) Protein Protein Synthesis (Blocked) mRNA mRNA mRNA->30S binds tRNA Initiator tRNA (fMet-tRNA) tRNA->P_site binds to Oxazolidinone DuP 105 / Linezolid Oxazolidinone->50S binds to 23S rRNA of 50S subunit

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.

G Start Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prep_Antibiotic Prep_Agar Incorporate Antibiotic into Molten Mueller-Hinton Agar Prep_Antibiotic->Prep_Agar Pour_Plates Pour Agar Plates with Varying Concentrations Prep_Agar->Pour_Plates Inoculate Spot Inoculum onto Surface of Agar Plates Pour_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End Read_MIC->End

References

Comparative Analysis of the Post-Antibiotic Effect (PAE) of Antibacterial Agent 105

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel investigational antibacterial agent 105, alongside other established antibiotic classes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential therapeutic advantages.

The post-antibiotic effect refers to the suppression of bacterial growth that continues after a brief exposure of an organism to an antimicrobial agent, even when the concentration of the drug falls below the minimum inhibitory concentration (MIC).[1][2] A longer PAE can be a desirable pharmacokinetic property, as it may allow for less frequent dosing intervals, which can improve patient compliance and potentially reduce the risk of resistance development.[3][4]

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the in vitro PAE of this compound (a hypothetical fluoroquinolone) and other major antibiotic classes against common Gram-positive and Gram-negative bacteria. The duration of the PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.[5][6]

Antibiotic ClassRepresentative AgentsTarget OrganismTypical PAE Duration (hours)
This compound (Fluoroquinolone) Ciprofloxacin, LevofloxacinStreptococcus pneumoniae0.5 - 6.5[2][7]
Gram-negative bacilli1 - 4[4]
AminoglycosidesGentamicin, TobramycinStaphylococcus aureus6 - 7[3]
E. coli, K. pneumoniae2 - 4[3]
P. aeruginosa2 - 4[3]
MacrolidesAzithromycin, Clarithromycin, ErythromycinStreptococcus pneumoniae1 - 6[2][7]
Beta-lactams (Penicillins)Penicillin GGram-positive cocciGenerally present[6]
Gram-negative bacilliMinimal to none[4][6]
Beta-lactams (Cephalosporins)CeftazidimeP. aeruginosaNegative[3]
Gram-positive cocciGenerally present[6]
Beta-lactams (Carbapenems)ImipenemE. coli, K. pneumoniae~ 0[3]
P. aeruginosa2 - 4[3]
GlycopeptidesVancomycinGram-positive cocciModerate[8]
TetracyclinesDoxycycline, TetracyclineSusceptible bacteriaStrong[5][8]
LincosamidesClindamycinSusceptible bacteriaStrong[5][8]
RifamycinsRifampicinP. aeruginosa6 - 7[3]

Experimental Protocol for In Vitro PAE Determination

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of a new antibacterial agent. Below is a detailed methodology for a typical in vitro PAE experiment.

1. Bacterial Strain and Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
  • The bacteria are grown in a suitable liquid culture medium (e.g., Mueller-Hinton broth) to the logarithmic growth phase.

2. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC of the antibacterial agent against the test organism is determined using a standardized microdilution or agar dilution method according to CLSI guidelines.

3. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.
  • The test group is exposed to the antibacterial agent at a concentration of 5-10 times the MIC for a defined period, typically 1 to 2 hours.[7]
  • The control group is incubated under the same conditions without the antibiotic.

4. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the culture. This is typically achieved by:
  • Dilution: The culture is diluted 1:1,000 or more in a fresh, pre-warmed antibiotic-free medium.[7]
  • Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed and resuspended in a fresh medium. This process may be repeated.

5. Monitoring Bacterial Regrowth:

  • Viable counts (Colony Forming Units per milliliter, CFU/mL) are determined for both the test and control cultures immediately after antibiotic removal and then at regular intervals (e.g., every 1-2 hours) until the turbidity of the cultures is comparable. This is done by plating serial dilutions of the cultures onto agar plates.

6. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C [7]
  • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 (i.e., tenfold) from the count observed immediately after antibiotic removal.
  • C is the corresponding time for the unexposed control culture to increase by 1 log10.

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring & Analysis start Start culture Prepare Bacterial Culture (Logarithmic Phase) start->culture mic Determine MIC culture->mic split Divide Culture (Test & Control) mic->split expose Expose Test Culture to Antibiotic (e.g., 10x MIC, 1-2h) split->expose control_incubate Incubate Control (No Antibiotic) split->control_incubate remove Remove Antibiotic (e.g., Dilution, Centrifugation) expose->remove monitor Monitor Bacterial Regrowth (Viable Counts at Intervals) control_incubate->monitor remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end

Experimental workflow for in vitro Post-Antibiotic Effect (PAE) determination.

References

Safety Operating Guide

Proper Disposal of Antibacterial Agent 105 (Dibutyl Maleate)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of Antibacterial Agent 105, chemically identified as Dibutyl maleate (CAS No. 105-76-0), is critical for maintaining a safe work environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance.

Safety and Hazard Information

Dibutyl maleate presents several hazards that necessitate careful handling during disposal. It may cause an allergic skin reaction and potential damage to organs, specifically the kidneys, through prolonged or repeated exposure if swallowed.[1][2] Additionally, it is toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling Dibutyl maleate. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing and a complete suit protecting against chemicals.[3]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling vapors or mists.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for Dibutyl maleate, extracted from various safety data sheets.

PropertyValue
CAS Number 105-76-0
Molecular Weight 228.28 g/mol
Boiling Point 281 °C
Flash Point 138 °C (closed cup)
Density 0.988 g/mL at 25 °C
UN Number ADR/RID: 3082, IMDG: 3082, IATA: 3082
Transport Hazard Class 9
Packaging Group III

Experimental Protocol for Disposal

The recommended disposal method for Dibutyl maleate is incineration. This procedure should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[4]

Step-by-Step Disposal Procedure:

  • Containment: Ensure the waste Dibutyl maleate is stored in its original or a suitable, clearly labeled, and tightly closed container.[2][4] Do not mix with other waste.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Dibutyl maleate" and its associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

  • Engage a Licensed Disposal Service: Contact a licensed professional waste disposal company to arrange for the collection and disposal of the material.[4][5]

  • Incineration: The licensed service will transport the waste to a facility equipped with a chemical incinerator, including an afterburner and scrubber, to ensure complete and environmentally sound destruction of the chemical.[4]

  • Contaminated Materials: Any materials, such as personal protective equipment, absorbent pads, or containers that have come into contact with Dibutyl maleate, must be disposed of as hazardous waste following the same procedure.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound (Dibutyl maleate).

cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Final State A 1. Collect Waste Dibutyl maleate B 2. Secure in Labeled Hazardous Waste Container A->B Contain & Label C 3. Store in Designated Cool, Dry, Ventilated Area B->C Safe Storage D 4. Contact Licensed Waste Disposal Service C->D Initiate Disposal E 5. Transport to Authorized Facility D->E Collection F 6. Incinerate in Chemical Incinerator with Scrubber E->F Destruction G 7. Complete Destruction of Hazardous Material F->G Verification

Caption: Disposal Workflow for Dibutyl Maleate.

References

Comprehensive Safety and Handling Protocol: Antibacterial Agent 105

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial Agent 105" is not a universally recognized chemical designation. The following guidelines are based on best practices for handling novel or potent antibacterial compounds in a laboratory setting. Users must consult the specific Safety Data Sheet (SDS) for their compound to ensure appropriate safety measures are taken. [1][2] A thorough risk assessment should be conducted before any handling of a new chemical is initiated.[3][4]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with potent, biologically active agents.

Personal Protective Equipment (PPE)

The primary goal of a robust safety program is to ensure employee safety through effective containment, which includes both engineering controls and appropriate Personal Protective Equipment (PPE).[5] PPE should be considered the final line of defense after engineering and administrative controls have been implemented.[6] The selection of PPE is critical and must be based on a thorough hazard assessment for the specific tasks being performed.[7]

Recommended PPE for Handling this compound (Powder and Liquid Forms)
PPE Category Specification Purpose Source
Hand Protection Double-gloving: Nitrile or neoprene gloves. Ensure gloves are rated for the specific chemical or solvent being used.Protects against skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.[7][8]
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs. For larger quantities or high-risk operations, a chemical-resistant apron or full-body suit may be necessary.Prevents contamination of personal clothing and skin.[8][7]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant splash hazard.Protects eyes from splashes, aerosols, and airborne particles.[7][9][10]
Respiratory Protection For handling powders outside of a containment hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. If working with volatile solutions, a respirator with an appropriate chemical cartridge is necessary.Prevents inhalation of hazardous powders or vapors.[8][9][10]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes. Shoe covers may be required in designated potent compound areas.Protects feet from spills and falling objects.[7][7]

Experimental Protocol: Weighing and Solubilizing a Potent Antibacterial Powder

This protocol outlines the steps for safely weighing a powdered antibacterial agent and preparing a stock solution.

Objective: To accurately weigh and dissolve "this compound" while minimizing exposure risk.

Materials:

  • "this compound" powder

  • Appropriate solvent (as determined by compound properties)

  • Analytical balance

  • Spatula

  • Weigh paper or boat

  • Conical tube or other appropriate container

  • Vortex mixer

  • All required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a ventilated balance enclosure, is clean and free of clutter.

    • Don all required PPE: double gloves, lab coat, and respiratory protection.

    • Gather all necessary materials.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of "this compound" powder to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the final weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the appropriate container (e.g., a 50 mL conical tube).

    • Add the specified volume of solvent to the container.

    • Securely cap the container.

    • Mix the solution using a vortex mixer until the powder is completely dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any other contaminated disposable materials in the designated chemical waste container.[11]

    • Wipe down the spatula, balance, and work surface with an appropriate cleaning solution.

    • Carefully doff PPE, avoiding self-contamination. Dispose of gloves and other disposable PPE in the appropriate waste stream.

    • Wash hands and forearms thoroughly with soap and water.

Operational and Disposal Plans

Spill Response

Immediate and proper response to a spill is critical to prevent exposure and contamination. Laboratories should have a spill kit readily available with materials appropriate for the hazards present.[12][13]

For a Small Spill (<1 liter): [14]

  • Alert others in the area.

  • Contain the spill by covering it with an absorbent material, working from the outside in.

  • Don appropriate PPE, including respiratory protection, double gloves, and eye protection.

  • Apply a suitable disinfectant or deactivating agent, allowing for sufficient contact time (typically 15-20 minutes).[14]

  • Clean the area using forceps to pick up any broken glass or sharp objects and dispose of them in a sharps container.[14]

  • Dispose of all contaminated materials in a designated biohazard or chemical waste bag.[15]

  • Report the incident to your supervisor.

Waste Disposal

Antibacterial agents are considered chemical waste and must be disposed of according to institutional and local regulations.[16] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[16]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for chemical waste.[17]

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed, and properly labeled waste container.[17] Do not pour antibiotic waste down the drain unless it has been properly deactivated and is permitted by your institution's guidelines.[16]

  • Sharps: Needles, syringes, and contaminated broken glass must be disposed of in a puncture-resistant sharps container.[11]

Visual Guides

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handling_1 Weigh Powdered Agent prep_3->handling_1 handling_2 Solubilize Agent handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 cleanup_1 Decontaminate Surfaces handling_3->cleanup_1 cleanup_2 Segregate & Dispose of Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands cleanup_3->cleanup_4 G spill Spill Occurs alert Alert Others & Secure Area spill->alert ppe Don Spill Response PPE alert->ppe contain Cover/Contain Spill with Absorbent ppe->contain decon Apply Decontaminant (Allow Contact Time) contain->decon clean Clean Spill Debris (Use Forceps for Sharps) decon->clean dispose Dispose of Waste in Sealed Biohazard/Chemical Bag clean->dispose report Report to Supervisor dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.